5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCCLZDQZNFDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614291 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-64-7 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Chloro-triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7)
In-Depth Technical Guide: 5-Chloro-[1]triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-[1]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, potential synthesis, and the broader context of its biologically active analogues. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related structures to provide insights into its potential applications and areas for further research.
Chemical Properties and Data
The fundamental physicochemical properties of 5-Chloro-[1]triazolo[1,5-a]pyridin-2-amine are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 175965-64-7 | Commercially available |
| Molecular Formula | C₆H₅ClN₄ | Calculated |
| Molecular Weight | 168.58 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not reported | - |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Cyclocondensation
This approach is a widely used method for the formation of the triazolo[1,5-a]pyridine ring system.
Caption: Proposed cyclocondensation synthesis route.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Chloro-6-hydrazinopyridine: To a solution of 2,6-dichloropyridine in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added. The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-chloro-6-hydrazinopyridine.
-
Cyclocondensation with Cyanogen Bromide: The 2-chloro-6-hydrazinopyridine intermediate is dissolved in a polar aprotic solvent like acetonitrile. To this solution, an equimolar amount of cyanogen bromide is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gentle heating until the reaction is complete as indicated by TLC. The resulting product, 5-Chloro-[1]triazolo[1,5-a]pyridin-2-amine, is isolated by filtration or extraction and purified by recrystallization.
Alternative Synthetic Pathway: Amination
This method involves the direct amination of a di-chloro triazolopyridine precursor.
Elucidation of the Molecular Structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound, 5-Chloro-triazolo[1,5-a]pyridin-2-amine. This molecule, belonging to the promising class of triazolopyridines, is of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active scaffolds. This document outlines a plausible synthetic route, detailed experimental protocols for key analytical techniques, and an analysis of the expected spectroscopic data.
Chemical Structure and Properties
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system with the following key identifiers:
The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring a chlorine substituent at position 5 and an amine group at position 2. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.
Synthesis Pathway
A plausible synthetic route for 5-Chloro-triazolo[1,5-a]pyridin-2-amine involves a cyclization reaction, a common method for constructing such fused heterocyclic systems. A generalized synthetic workflow is depicted below.
Caption: Plausible synthetic pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Structure Elucidation Workflow
The definitive confirmation of the chemical structure of a novel compound relies on a combination of spectroscopic techniques. The logical workflow for the structure elucidation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is outlined below.
Caption: Logical workflow for the structure elucidation of the target compound.
Spectroscopic Data (Based on Analogous Compounds)
Due to the absence of published, peer-reviewed spectroscopic data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine, the following tables present expected values based on the analysis of structurally similar compounds reported in the literature.[6][7][8][9][10] These values serve as a predictive guide for researchers working on the synthesis and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.20 - 7.40 | Doublet of Doublets (dd) | J = 7.0, 2.0 |
| H-7 | 7.60 - 7.80 | Doublet (d) | J = 7.0 |
| H-8 | 8.30 - 8.50 | Doublet (d) | J = 2.0 |
| NH₂ | 5.50 - 6.50 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 128 - 133 |
| C-8 | 140 - 145 |
| C-8a | 148 - 153 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 169.0276 | Calculated for C₆H₆ClN₄⁺, showing the characteristic isotopic pattern for one chlorine atom. |
| [M]⁺˙ | 168.0199 | Molecular ion peak. |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in the structure elucidation of small organic molecules like 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC, HMBC):
-
For unambiguous assignment of proton and carbon signals, acquire two-dimensional correlation spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Utilize the accurate mass to calculate the elemental composition of the molecule.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of chlorine atoms (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain further structural insights.
-
Conclusion
References
- 1. 175965-64-7 Cas No. | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 2. 175965-64-7|5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 2-Amino-5-chloro[1,2,4]triazolo[1,5-a]pyridine (1 x 5 g) | Reagentia [reagentia.eu]
- 4. 2-Amino-5-chloro[1,2,4]triazolo[1,5-a]pyridine (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 8. research.unipd.it [research.unipd.it]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
IUPAC Name: 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number: 175965-64-7
Molecular Formula: C₆H₅ClN₄
Molecular Weight: 168.58 g/mol
Introduction
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound belonging to the triazolopyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to purine bases, allowing for potential interactions with a variety of biological targets. The broader class of[1][2][3]triazolo[1,5-a]pyridines and the related[1][2][3]triazolo[1,5-a]pyrimidines have demonstrated a wide range of biological activities, including but not limited to antiviral, antibacterial, anticancer, and kinase inhibitory effects. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with a focus on its synthesis, and potential therapeutic applications based on related compounds.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 175965-64-7 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N(N=C2N)N |
| InChI Key | Not available in searched literature |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not explicitly described in the currently available scientific literature. However, general synthetic routes for the[1][2][3]triazolo[1,5-a]pyridine scaffold are well-documented. These methods can be adapted by skilled synthetic chemists to produce the target compound. A plausible synthetic approach would involve the cyclization of a substituted 2-aminopyridine derivative.
General Synthetic Strategy for[1][2][3]triazolo[1,5-a]pyridines:
A common method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the reaction of a 2-aminopyridine with a suitable reagent to form the fused triazole ring. One potential pathway is the reaction of a 2-hydrazinopyridine derivative with a cyanogen halide or a similar electrophile.
For the specific synthesis of 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a potential starting material would be 2-amino-5-chloropyridine. The synthesis could conceptually proceed through the following workflow:
Note: This represents a generalized synthetic scheme. The actual reaction conditions, including solvents, temperatures, and catalysts, would require experimental optimization.
Potential Biological Activities and Signaling Pathways
Direct biological studies on 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not currently available in the public domain. However, based on the activities of structurally related compounds, several potential therapeutic applications can be hypothesized.
The[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are known to be "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity.
Potential as Kinase Inhibitors:
Many heterocyclic compounds containing the triazolopyridine core have been investigated as inhibitors of various protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A hypothetical mechanism of action could involve the inhibition of a specific kinase, thereby disrupting a downstream signaling cascade.
Potential as Antiviral Agents:
Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have shown activity against various viruses, including influenza and HIV. The mechanism of action for some of these compounds involves the inhibition of viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase.
Potential as Anticancer Agents:
The antiproliferative activity of triazolopyridine derivatives has been demonstrated against several cancer cell lines. The mechanisms can be diverse, including the inhibition of kinases involved in cancer cell growth and survival, or the disruption of other cellular processes like microtubule dynamics.
Data Presentation
Due to the absence of specific experimental data for 5-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in the reviewed literature, a table of quantitative data cannot be provided at this time. Further experimental investigation is required to determine key parameters such as IC₅₀/EC₅₀ values against various biological targets, pharmacokinetic properties, and toxicity profiles.
Conclusion and Future Directions
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a chemical entity with significant potential for further investigation in the field of drug discovery. Based on the well-established biological activities of the[1][2][3]triazolo[1,5-a]pyridine scaffold, this compound warrants exploration as a potential kinase inhibitor, antiviral, or anticancer agent. Future research should focus on developing a robust and scalable synthetic route to enable further studies. Subsequent investigations should include comprehensive in vitro and in vivo biological evaluations to elucidate its mechanism of action, determine its efficacy against relevant disease models, and assess its safety profile. The generation of such data will be crucial in determining the therapeutic potential of this promising molecule.
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An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological significance of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. As a member of the versatile triazolopyridine class of heterocyclic compounds, this molecule holds promise for applications in medicinal chemistry and drug discovery. This document summarizes available physicochemical data, details experimental protocols for its synthesis based on established methods for analogous structures, and explores its potential interactions with biological signaling pathways.
Chemical Properties
5-Chloro-triazolo[1,5-a]pyridin-2-amine, with the CAS number 175965-64-7, is a halogenated heterocyclic compound.[1][2] While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be tabulated based on supplier information and computational predictions.
Table 1: Physicochemical Properties of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| CAS Number | 175965-64-7 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Due to the presence of the chloro and amine functionalities, the solubility of this compound is expected to be limited in water but higher in polar organic solvents like DMSO and DMF.
Spectroscopic Data (Predicted and Analog-Based)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear in the range of δ 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the chlorine atom will be influenced by its electronegativity.[5] |
| IR Spectroscopy | N-H stretching of the primary amine is expected around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 168, with a characteristic M+2 peak due to the ³⁷Cl isotope. |
Synthesis and Experimental Protocols
The synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine can be approached through established methodologies for the construction of the triazolopyridine scaffold. A plausible synthetic route involves the cyclization of a substituted aminopyridine precursor. A modern and efficient approach utilizes a microwave-mediated, catalyst-free reaction, which has been successfully applied to similar structures.[3][6]
General Synthetic Approach
A potential synthetic pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine is outlined below. This is a generalized protocol based on the synthesis of analogous compounds.
Caption: General synthetic workflow for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the microwave-mediated synthesis of similar 1,2,4-triazolo[1,5-a]pyridines.[3]
Reaction Scheme:
The reaction would likely proceed via the initial formation of a guanidine-like intermediate from 2-amino-5-chloropyridine, followed by intramolecular cyclization.
-
Reactant Preparation: In an oven-dried microwave vial, add 2-amino-5-chloropyridine (1.0 equiv.) and cyanogen bromide (1.1 equiv.).
-
Solvent Addition: To the vial, add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: The reaction vial is sealed and subjected to microwave heating at a temperature typically ranging from 120-150 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Biological Activity and Signaling Pathways
While specific biological data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine is not extensively documented, the broader class of triazolopyrimidines and triazolopyridines has been the subject of significant research in drug discovery.[7][8][9] These compounds are recognized for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties.[10][11][12]
Potential as Kinase Inhibitors
Many heterocyclic compounds, including triazolopyridine derivatives, have been investigated as inhibitors of various protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The triazolopyridine scaffold can serve as a template for designing specific kinase inhibitors.
Caption: Potential mechanism of action as a kinase inhibitor.
Antiviral and Antibacterial Potential
Derivatives of[1][3][13]triazolo[1,5-a]pyrimidine have shown promise as antiviral agents, including activity against influenza virus by targeting the viral RNA-dependent RNA polymerase.[13][14][15] The structural similarity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine suggests it could be explored for similar applications. Furthermore, this class of compounds has been investigated for antibacterial activity, potentially through the inhibition of essential bacterial enzymes.[10][12]
Conclusion
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established methods for analogous compounds. The known biological activities of the broader triazolopyridine class highlight the potential of this compound as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors and anti-infective agents. Further research is warranted to fully elucidate its chemical properties and explore its pharmacological profile.
References
- 1. 175965-64-7|5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. This compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine(1245644-68-1) 1H NMR [m.chemicalbook.com]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 1306739-68-3 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. research.unipd.it [research.unipd.it]
- 14. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth NMR Analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
In-depth NMR Analysis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the theoretical expectations for its ¹H and ¹³C NMR spectra, details the necessary experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel triazolopyridine derivatives in drug discovery and development.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds. The introduction of a chlorine atom at the 5-position and an amine group at the 2-position of this fused ring system, yielding 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is of significant interest for modulating its physicochemical and pharmacological properties. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such novel chemical entities. This guide will detail the expected NMR spectral features and the methodologies to confirm the structure of the title compound.
Predicted NMR Data
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would feature distinct signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amine group, as well as the electronic environment of the fused triazolopyridine ring system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.0 - 7.5 | Doublet of doublets (dd) | J(H6-H7) ≈ 7-9, J(H6-H8) ≈ 1-2 |
| H-7 | 7.5 - 8.0 | Triplet or Doublet of doublets (t or dd) | J(H7-H6) ≈ 7-9, J(H7-H8) ≈ 7-9 |
| H-8 | 8.0 - 8.5 | Doublet of doublets (dd) | J(H8-H7) ≈ 7-9, J(H8-H6) ≈ 1-2 |
| NH₂ | 5.0 - 7.0 | Broad singlet (br s) | - |
Note: Predictions are based on analogous structures and are subject to solvent effects.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the electronic structure of the fused heterocyclic system. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the chloro-substituent, while the carbons of the triazole ring will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-5 | 140 - 145 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
Note: Predictions are based on analogous structures and are subject to solvent effects.
Experimental Protocols
To obtain high-quality NMR data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar, amine-containing compounds as it can facilitate the observation of NH protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts, unless the solvent peak is used as a secondary reference.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Perform solvent suppression if necessary.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Logical Workflow for NMR Analysis
The following workflow provides a systematic approach to the analysis and interpretation of the acquired NMR data.
Figure 1: A logical workflow for the NMR analysis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR characteristics and the necessary experimental and analytical workflows for the structural elucidation of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While experimental data is currently lacking in the public domain, the outlined protocols and predictive analysis offer a robust framework for researchers to confidently characterize this and related novel heterocyclic compounds. The systematic application of 1D and 2D NMR techniques is paramount for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of drug discovery and development programs centered on the triazolopyridine scaffold.
Mass Spectrometry of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this document outlines predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of structurally related compounds.[1][2][3][4] It also presents a detailed, generalized experimental protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended to serve as a valuable resource for researchers in the analytical characterization of this and similar molecular scaffolds.
Introduction
5-Chloro-triazolo[1,5-a]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities and are often investigated in drug discovery programs.[5][6][7][8][9] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such novel chemical entities. Understanding the fragmentation patterns of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is crucial for its unambiguous identification in complex matrices and for metabolism studies.
Predicted Mass Spectral Data
The mass spectral data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine is predicted based on its chemical structure and the known fragmentation patterns of related heterocyclic systems, such as aminopyridines and triazole-containing compounds.[1][2][3][4]
Molecular Ion
The molecular formula of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is C₆H₅ClN₄. The exact monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be approximately 169.0276 Da. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2+H]⁺ peak at approximately m/z 171.0247, with a relative abundance of about one-third of the [M+H]⁺ peak.
Predicted Fragmentation Pattern
Upon collisional activation in the mass spectrometer, the protonated molecule is expected to undergo a series of fragmentation events. The predicted key fragment ions are summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Notes |
| 169.03 | [M+H]⁺ | Protonated molecular ion (³⁵Cl isotope) |
| 171.02 | [M+2+H]⁺ | Protonated molecular ion (³⁷Cl isotope) |
| 142.04 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the triazole ring. |
| 134.02 | [M+H - Cl]⁺ | Loss of a chlorine radical (less common in soft ionization). |
| 116.04 | [C₅H₄N₃]⁺ | Fragment resulting from the loss of HCl and a nitrogen-containing species. |
| 91.05 | [C₅H₅N₂]⁺ | Aminopyridine fragment following cleavage of the triazole ring. |
The fragmentation is likely to be initiated by the cleavage of the triazole ring, which is a common fragmentation pathway for such fused heterocyclic systems. The loss of small neutral molecules like hydrogen cyanide (HCN) is a characteristic fragmentation of nitrogen-containing aromatic rings.
Experimental Protocols
This section details a general experimental protocol for the analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Sample Preparation
-
Stock Solution: Prepare a stock solution of 5-Chloro-triazolo[1,5-a]pyridin-2-amine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) or product ion scan of the protonated molecular ion (m/z 169.03) to confirm fragmentation patterns. For MS/MS, a collision energy of 10-30 eV can be applied.
Visualization of Workflows and Pathways
General LC-MS Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: General workflow for LC-MS analysis of a small molecule.
Predicted Fragmentation Pathway
The diagram below illustrates the predicted fragmentation pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: Predicted fragmentation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. The predicted fragmentation patterns and the detailed experimental protocol serve as a robust starting point for the analytical characterization of this and related compounds. By employing soft ionization techniques such as ESI and a systematic LC-MS method, researchers can effectively confirm the molecular weight and gain valuable structural insights into this important class of molecules. Experimental verification of the proposed fragmentation pathways is recommended for definitive structural confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Infrared Spectrum Analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Introduction
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This structural motif is of interest in medicinal chemistry. Infrared (IR) spectroscopy is a crucial analytical technique for the structural characterization of such molecules, providing valuable information about their functional groups and bonding arrangements. This document outlines the expected IR absorption frequencies for 5-Chloro-triazolo[1,5-a]pyridin-2-amine and provides a general experimental protocol for acquiring its spectrum.
Expected Vibrational Frequencies
The structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine contains several key functional groups: a primary amine (-NH₂), a fused aromatic system (triazolopyridine), and a carbon-chlorine bond (C-Cl). The expected vibrational frequencies for these groups are summarized below. These ranges are derived from general spectroscopic data and studies on related heterocyclic systems, such as triazoles and substituted pyridines.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode / Functional Group Assignment |
| 3400 - 3250 | Medium-Strong | N-H asymmetric and symmetric stretching (primary amine) |
| 3200 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~1650 - 1600 | Medium-Strong | N-H scissoring (bending) |
| 1625 - 1430 | Medium-Strong | C=C and C=N ring stretching (pyridine and triazole rings)[1] |
| 1400 - 1250 | Medium | Aromatic ring vibrations |
| 1200 - 1000 | Medium | C-N stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
| 800 - 600 | Medium-Strong | C-Cl stretching |
General Experimental Protocol: FT-IR Spectroscopy
The following outlines a typical procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using the potassium bromide (KBr) pellet method. This is a standard technique for powder or crystalline samples.[1]
3.1 Materials and Equipment
-
5-Chloro-triazolo[1,5-a]pyridin-2-amine (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR Spectrometer (e.g., PerkinElmer)
3.2 Procedure
-
Sample Preparation: Thoroughly grind approximately 200 mg of dry KBr powder in an agate mortar to a fine consistency. Add 1-2 mg of the sample compound to the mortar.
-
Mixing: Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 1-2 minutes until it becomes a homogeneous, fine powder. This minimizes scattering of IR radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹.[1] A background spectrum of the empty sample compartment should be recorded beforehand.
Visualization of Workflow
The logical workflow for the characterization of a chemical compound using FT-IR spectroscopy is depicted below.
References
An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key heterocyclic intermediate in the synthesis of advanced therapeutic agents. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established synthetic methodologies for analogous compounds with data inferred from its role as a crucial building block for targeted therapies. This guide will detail a plausible synthetic pathway, present key physicochemical properties, and explore the biological significance of this compound, primarily through its association with the Janus kinase (JAK) inhibitor, Filgotinib.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This structural motif is present in a variety of therapeutic agents, demonstrating activities that span from anticancer to anti-inflammatory and antiviral applications. The specific compound, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7), has gained significant interest as a pivotal intermediate in the synthesis of Filgotinib, a selective JAK1 inhibitor.[1] This guide aims to consolidate the available information and provide a detailed technical resource for researchers engaged in the synthesis and application of this and related compounds.
Physicochemical Properties
While specific, experimentally-derived data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively reported in publicly accessible literature, the following table summarizes its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 175965-64-7 | Commercial Suppliers |
| Molecular Formula | C₆H₅ClN₄ | Calculated |
| Molecular Weight | 168.58 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (Predicted) | Inferred |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis involves a two-step process: N-amination of the pyridine ring followed by cyclization with cyanogen bromide.
Caption: Proposed two-step synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(6-chloro-pyridin-2-yl)-hydrazine
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a base such as sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in the same solvent.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(6-chloro-pyridin-2-yl)-hydrazine.
Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
Dissolve N-(6-chloro-pyridin-2-yl)-hydrazine (1.0 eq) in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of cyanogen bromide (1.1 eq) in a suitable solvent (e.g., dioxane) dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours, with reaction progress monitored by TLC.
-
Upon completion, the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Biological Activity and Therapeutic Relevance
While the biological activity of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine itself has not been extensively characterized, its primary significance lies in its role as a key intermediate in the synthesis of Filgotinib. Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, inflammation, and hematopoiesis.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By selectively inhibiting JAK1, Filgotinib modulates the downstream signaling of key inflammatory cytokines, thereby reducing inflammation and disease symptoms.
Conclusion
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest due to its role as a key building block in the synthesis of the JAK1 inhibitor, Filgotinib. While direct experimental data on this compound is sparse in the public domain, this guide provides a robust theoretical framework for its synthesis and an understanding of its biological relevance. The continued exploration of substituted[1][2][3]triazolo[1,5-a]pyridines is a promising avenue for the discovery of novel therapeutic agents targeting a range of diseases. Further research into the direct synthesis and characterization of this and related intermediates will be invaluable to the drug development community.
An In-depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and its derivatives, focusing on their synthesis, biological activity as kinase inhibitors, and the experimental methodologies used for their evaluation. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in the development of targeted therapies.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine core is a heterocyclic ring system that has garnered significant attention in drug discovery due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The introduction of a chlorine atom at the 5-position and an amine group at the 2-position of this scaffold creates "5-Chloro-triazolo[1,5-a]pyridin-2-amine," a key building block for the synthesis of a diverse library of derivatives. These derivatives have been extensively explored as inhibitors of various protein kinases, particularly Janus kinases (JAKs), which are critical mediators of cytokine signaling and are implicated in numerous inflammatory diseases and cancers. This guide will delve into the synthesis of this core and its derivatives, their inhibitory activity against key kinases, and the experimental protocols for their characterization.
Synthesis of the 5-Chloro-triazolo[1,5-a]pyridin-2-amine Core and its Derivatives
The synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and its derivatives typically involves a multi-step process, beginning with the preparation of the key intermediate, 2-amino-5-chloropyridine, followed by the construction of the fused triazole ring.
Synthesis of 2-amino-5-chloropyridine
Several methods have been reported for the synthesis of 2-amino-5-chloropyridine from 2-aminopyridine. A common approach involves the direct chlorination of 2-aminopyridine in a strongly acidic medium to achieve regioselective monochlorination at the 5-position.
Experimental Protocol: Synthesis of 2-amino-5-chloropyridine
-
Materials: 2-aminopyridine, glacial acetic acid, hydrogen chloride gas, chlorine.
-
Procedure:
-
Dissolve 2-aminopyridine (0.20 mole) in 100 ml of glacial acetic acid in a flask equipped with a gas inlet tube and a stirrer.
-
Bubble hydrogen chloride gas into the solution until 10.5 g has been added.
-
Cool the reaction mixture to 10-12°C using an ice bath.
-
Add liquid chlorine (0.25 mole) to the reaction mixture over a period of 45 minutes while maintaining the temperature between 10°C and 12°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Pour the solution over ice and basify with a 50% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloropyridine.
-
Cyclization to form the[1][2][3]triazolo[1,5-a]pyridine Ring
The formation of the triazolo[1,5-a]pyridine ring from 2-aminopyridine derivatives can be achieved through various cyclization strategies. A versatile method involves the reaction of the 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. One such approach is the reaction with cyanamide followed by cyclization. For the synthesis of 2-amino substituted derivatives, a common method is the cyclization of N-(pyridin-2-yl)guanidines.
Experimental Protocol: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Materials: 2-amino-5-chloropyridine, cyanamide, hydrochloric acid.
-
Conceptual Procedure (based on general methods):
-
A mixture of 2-amino-5-chloropyridine and cyanamide is heated in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent like water or ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
-
A variety of derivatives can be synthesized by modifying the substituents on the starting materials or by further functionalization of the 2-amino group of the core structure.
Biological Activity as Kinase Inhibitors
Derivatives of the 5-Chloro-triazolo[1,5-a]pyridin-2-amine core have shown potent inhibitory activity against several kinases, with a particular focus on the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a key cascade in the immune system, and its dysregulation is associated with autoimmune diseases and cancer.[4][5]
Inhibition of Janus Kinases (JAKs)
Several studies have reported the discovery of triazolopyridine derivatives as potent inhibitors of JAK1 and JAK2.[1][6] The structure-activity relationship (SAR) studies have revealed that modifications at the 2-amino and 5-positions of the triazolopyridine core significantly influence the inhibitory potency and selectivity.[1][3]
Table 1: In Vitro Inhibitory Activity of Representative Triazolopyridine Derivatives against JAK Kinases
| Compound ID | R1 (at C2-amino) | R2 (at C5) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 10 | cyclopropylacyl | phenyl | 70 | 138 | - | - | [1] |
| 16b | phenylhydroxamic acid linker | phenyl | 146 | - | - | - | [1] |
| 19 | 4-(N-hydroxybenzamide)methyl | benzo[d][1][4]dioxol-5-yl | 165 | 278 | >10000 | >10000 | [1] |
| 23a | 4-iodophenyl | - | 72 | >1000 | >1000 | - | [2] |
Note: The data presented is a compilation from different sources and is intended to be representative of the activity of the triazolopyridine scaffold. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.
The SAR suggests that the nature of the substituent at the 5-position is crucial for potency, with phenyl and other aromatic groups being favorable.[3] Modifications at the 2-amino position can be used to tune the selectivity and physicochemical properties of the inhibitors.[1]
Experimental Protocols for Biological Evaluation
The evaluation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine derivatives as kinase inhibitors involves a series of in vitro assays to determine their potency and selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Objective: To measure the dose-dependent inhibition of a recombinant kinase by a test compound.
-
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2).
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP).
-
Test compound dissolved in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its specific substrate in kinase assay buffer. Add this solution to each well of the assay plate.
-
Initiation of Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable software.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action for triazolopyridine-based JAK inhibitors is the competitive inhibition of ATP binding to the kinase domain of JAK proteins. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream signaling cascade initiated by cytokines.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the point of inhibition by 5-Chloro-triazolo[1,5-a]pyridin-2-amine derivatives.
Therapeutic Applications and Clinical Relevance
The development of selective JAK inhibitors has revolutionized the treatment of several autoimmune and inflammatory disorders. Several JAK inhibitors, including some with related heterocyclic scaffolds, are now approved for the treatment of conditions like rheumatoid arthritis, psoriasis, and atopic dermatitis.[7][8] Triazolopyridine-based JAK inhibitors, such as filgotinib (GLPG0634), have undergone extensive clinical trials and have shown promise in the treatment of rheumatoid arthritis and Crohn's disease.[4][9] The 5-Chloro-triazolo[1,5-a]pyridin-2-amine scaffold represents a valuable starting point for the design of next-generation JAK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
5-Chloro-triazolo[1,5-a]pyridin-2-amine and its derivatives constitute a promising class of compounds for the development of targeted kinase inhibitors. Their synthesis is achievable through established chemical methodologies, and their biological activity, particularly against JAK kinases, has been well-documented. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 and 3 Trials of JAK Inhibitors For Atopic Dermatitis: A Review [practicaldermatology.com]
- 8. mdpi.com [mdpi.com]
- 9. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct experimental and theoretical data on this specific molecule, this document constructs a representative theoretical model based on computational studies of structurally related triazolopyridine and triazolopyrimidine derivatives. This guide outlines detailed computational methodologies, presents anticipated quantum chemical properties in a structured format, and visualizes key molecular and procedural concepts. The insights generated from these theoretical approaches are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore.
Introduction
The triazolo[1,5-a]pyridine scaffold is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a chlorine atom at the 5-position and an amine group at the 2-position of this scaffold, yielding 5-Chloro-triazolo[1,5-a]pyridin-2-amine, is anticipated to modulate its physicochemical and pharmacological characteristics. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the molecular properties that govern its biological activity. This guide details the application of computational chemistry to predict and analyze the geometric, electronic, and spectroscopic features of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Molecular Structure
The foundational aspect of any theoretical study is the accurate representation of the molecule's three-dimensional structure.
Caption: Molecular structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Computational Methodology
The following section outlines a typical and robust computational protocol for the theoretical investigation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, based on methodologies reported for similar heterocyclic systems.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, providing a good balance between accuracy and computational cost for molecules of this size.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Procedure:
-
An initial structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is built using molecular modeling software.
-
The geometry is optimized in the gas phase or in a solvent model (e.g., PCM, SMD) to locate the energy minimum on the potential energy surface.
-
Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Electronic Properties Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.
Caption: A typical workflow for theoretical studies.
Predicted Molecular Properties
The following tables summarize the expected quantitative data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine based on theoretical calculations of analogous compounds. These values are representative and would need to be confirmed by specific calculations for the title compound.
Table 1: Optimized Geometrical Parameters (Representative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C5-Cl | 1.74 | Cl-C5-C6 | 119.5 |
| C2-N(amine) | 1.37 | N(amine)-C2-N1 | 121.0 |
| N1-C2 | 1.33 | N(amine)-C2-C8a | 118.5 |
| C2-C8a | 1.42 | C5-C6-C7 | 120.0 |
| C8a-N(bridgehead) | 1.38 | C6-C7-C8 | 119.0 |
| C5-C6 | 1.39 | C7-C8-C8a | 120.5 |
Note: These are hypothetical values based on similar structures and should be verified by specific calculations.
Table 2: Key Quantum Chemical Descriptors (Representative Data)
| Descriptor | Value | Unit |
| Total Energy | -850.12345 | Hartrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Dipole Moment | 3.5 | Debye |
Note: These are hypothetical values based on similar structures and should be verified by specific calculations.
Analysis of Frontier Molecular Orbitals
The distribution of the HOMO and LUMO provides critical information about the molecule's reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the triazole ring and the amino group. This region is susceptible to electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed over the pyridine ring and the chloro-substituted carbon, indicating these as potential sites for nucleophilic attack.
The HOMO-LUMO energy gap is a significant parameter for assessing the chemical stability of a molecule. A larger energy gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.
-
Negative Potential Regions (Red/Yellow): These regions, rich in electrons, are expected around the nitrogen atoms of the triazole and pyridine rings, as well as the exocyclic amino group. These are the most probable sites for electrophilic attack.
-
Positive Potential Regions (Blue): Electron-deficient areas, likely around the hydrogen atoms of the amino group and the pyridine ring, are susceptible to nucleophilic attack.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric structure, electronic properties, and reactivity. The presented computational protocol and representative data serve as a robust starting point for researchers and scientists in the field of drug discovery and development. The theoretical data generated from such studies can guide synthetic efforts, aid in the interpretation of experimental results, and facilitate the rational design of novel therapeutic agents based on the triazolo[1,5-a]pyridine scaffold. Further dedicated computational and experimental work is encouraged to validate and expand upon the theoretical model presented herein.
An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs are prevalent in a wide range of biologically active agents. This document synthesizes information from related compounds to present a scientifically grounded perspective on its synthesis, potential biological significance, and applications in drug development.
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention from medicinal chemists. Its structure is isosteric to purines, allowing it to interact with biological targets that recognize the native purine ring. This property has led to the development of numerous triazolopyridine derivatives with a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[4][5][6] The subject of this guide, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS No. 175965-64-7), represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Table 1: Physicochemical Properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| CAS Number | 175965-64-7 | [7][8] |
| Molecular Formula | C₆H₅ClN₄ | [7] |
| Molecular Weight | 168.58 g/mol | [7] |
| Appearance | Off-white to yellow solid (typical) | Commercial Catalogs |
| Purity | ≥95% (commercially available) | [9] |
Plausible Synthetic Strategies
Step 1: Synthesis of 2-Amino-5-chloropyridine
The precursor, 2-amino-5-chloropyridine, is a well-documented compound, and its synthesis is achievable through the direct chlorination of 2-aminopyridine. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.[11][12][13]
Protocol 1: Chlorination of 2-Aminopyridine
This protocol is a generalized procedure based on common laboratory practices for this transformation.
-
Materials: 2-aminopyridine, concentrated hydrochloric acid, sodium hypochlorite solution.
-
Procedure:
-
Dissolve 2-aminopyridine in a suitable reaction vessel containing concentrated hydrochloric acid at a controlled temperature, typically between 0-10°C, using an ice bath.
-
Slowly add a solution of sodium hypochlorite dropwise to the stirred reaction mixture, ensuring the temperature is maintained.[13]
-
After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 25°C) for several hours to ensure completion.[13]
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-5-chloropyridine by recrystallization or column chromatography.
-
Step 2: Formation of the Triazole Ring
The construction of the[1][2][3]triazolo[1,5-a]pyridine ring system from a 2-aminopyridine derivative is a common synthetic transformation. One plausible approach involves the reaction with a cyanogen-containing reagent followed by cyclization. An alternative and frequently employed method is the reaction with a reagent that provides the N-N-C unit of the triazole ring, such as a derivative of aminoguanidine.
Protocol 2: Cyclization to form 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This proposed protocol is based on general methods for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines.
-
Materials: 2-amino-5-chloropyridine, cyanamide, a suitable acid catalyst (e.g., hydrochloric acid), and a high-boiling point solvent (e.g., n-butanol or dimethylformamide).
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine in a high-boiling point solvent, add cyanamide and an acid catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Biological Significance and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[14]
Kinase Inhibition
A significant body of research has focused on the development of triazolopyridine and triazolopyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of this scaffold have been investigated as inhibitors of Janus kinases (JAKs) and have shown potential in the treatment of inflammatory diseases and cancers.[5][6][10] The 2-amino substituent on the triazole ring is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 5-chloro substituent on the pyridine ring can serve as a handle for further chemical modification or can contribute to binding through hydrophobic or halogen bonding interactions.
Anticancer and Antimicrobial Applications
Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have demonstrated potent anticancer activity, with some acting as tubulin polymerization inhibitors.[3] Furthermore, this class of compounds has been explored for its activity against various pathogens, including viruses and bacteria, highlighting the versatility of this scaffold.[5][15][16] The specific contribution of the 5-chloro and 2-amino substitutions on the triazolopyridine ring to these activities warrants further investigation.
Future Directions and Conclusion
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable chemical entity that holds considerable promise for the development of novel therapeutics. Its synthesis is likely achievable through established chemical transformations, and its structure is well-suited for elaboration into libraries of diverse compounds for biological screening.
Future research should focus on:
-
Optimization of a scalable synthetic route: Developing a high-yield, reproducible synthesis is crucial for enabling further studies.
-
Elucidation of its biological activity: Screening against a panel of kinases and other relevant biological targets will help to identify its primary mechanism of action.
-
Structure-activity relationship (SAR) studies: Systematic modification of the 2-amino and 5-chloro positions will provide insights into the structural requirements for optimal biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 175965-64-7|this compound|BLD Pharm [bldpharm.com]
- 9. accelachem.com [accelachem.com]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 13. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
- 16. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Application Notes and Protocols for the Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the proposed synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key structural motif in various biologically active molecules. This document outlines a two-step synthetic pathway commencing with the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, followed by a cyclization reaction to construct the fused triazole ring system. This protocol is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and pharmaceutical sciences.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[4][5] The isoelectronic relationship of this scaffold with natural purines allows for its interaction with a variety of biological targets.[4] Consequently, the development of efficient synthetic routes to novel substituted triazolopyridines, such as 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS No: 175965-64-7), is of significant interest for the exploration of new therapeutic agents.[6][7] The synthetic protocol detailed herein is based on established methodologies for the preparation of related compounds.
Proposed Synthetic Pathway
The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is proposed to proceed via a two-step sequence. The first step involves the regioselective chlorination of 2-aminopyridine to afford 2-amino-5-chloropyridine.[2][8] The second step is the construction of the triazole ring through a cyclization reaction of the 2-amino-5-chloropyridine intermediate.
References
- 1. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. research.unipd.it [research.unipd.it]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 175965-64-7 Cas No. | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 7. 175965-64-7|this compound|BLD Pharm [bldpharm.com]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Detailed Protocol for Researchers
Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, two-step synthesis protocol for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a valuable building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and clear data presentation.
Introduction
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine analogs. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in various biologically active molecules. This document outlines a reliable and reproducible synthesis route starting from commercially available 2-aminopyridine. The synthesis involves an initial chlorination step to produce 2-amino-5-chloropyridine, followed by a cyclization reaction to form the target triazolopyridine ring system.
Overall Reaction Scheme
Caption: Overall two-step synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine
This protocol is adapted from a method utilizing an oxidative chlorination reaction.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.12 | 5.00 g | 0.053 |
| 8% Sodium Hypochlorite (NaClO) Solution | 74.44 | 150 mL | ~0.16 |
| 25% Hydrochloric Acid (HCl) | 36.46 | ~44 mL | ~0.3 |
| 5 M Sodium Hydroxide (NaOH) Solution | 40.00 | As needed | - |
| Dichloroethane | 98.96 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.00 g (0.053 mol) of 2-aminopyridine in deionized water.
-
Place the flask in a water bath and cool the solution to 10°C.
-
While stirring, add 150 mL of 8% NaClO solution.
-
Slowly add approximately 44 mL of 25% concentrated hydrochloric acid dropwise, maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring at 10°C for 2 hours.
-
Gradually raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Cool the reaction mixture to 10°C using an ice-water bath to quench the reaction.
-
Adjust the pH of the solution to >8 with a 5 M NaOH solution to precipitate the product and unreacted starting material.
-
Filter the resulting solid and wash with deionized water.
-
Extract the filtrate and washings with dichloroethane to recover any dissolved product.
-
Combine the filtered solid with the dichloroethane extracts and dissolve in 10% dilute hydrochloric acid.
-
Filter the solution to remove any insoluble impurities.
-
Adjust the pH of the filtrate to 4 with a 5 M NaOH solution.
-
Extract the product with dichloroethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine. A typical yield is around 70%.[2]
Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This proposed protocol is based on general methods for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines. The reaction proceeds via an initial N-cyanation followed by intramolecular cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloropyridine | 128.56 | 5.00 g | 0.039 |
| Cyanogen Bromide (BrCN) | 105.92 | 4.53 g | 0.043 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.91 g | 0.058 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.00 g (0.039 mol) of 2-amino-5-chloropyridine in 50 mL of N,N-dimethylformamide (DMF).
-
Add 4.91 g (0.058 mol) of sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Slowly add 4.53 g (0.043 mol) of cyanogen bromide in small portions, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-water.
-
The product is expected to precipitate out of the solution. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Collect the solid by filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Data Presentation
Summary of Reaction Parameters:
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Chlorination | 2-Aminopyridine, NaClO, HCl | Water | 10 -> 25 | 6 | ~70[2] |
| 2 | Cyclization | 2-Amino-5-chloropyridine, BrCN | DMF | 0 -> RT | 12-16 | Not Reported |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the formation of the triazolopyridine ring.
Application Notes and Protocols for the Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for related triazolo[1,5-a]pyridine derivatives.
Synthetic Strategy
The synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine can be achieved through a two-step process starting from the commercially available 2-amino-5-chloropyridine. The overall synthetic pathway is depicted below.
Figure 1: Proposed synthetic pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
The initial step involves the chlorination of 2-aminopyridine to produce the key intermediate, 2-amino-5-chloropyridine. Subsequently, this intermediate undergoes a cyclization reaction to form the fused triazole ring system, yielding the final product.
Experimental Protocols
Synthesis of 2-Amino-5-chloropyridine (Starting Material)
This protocol describes the chlorination of 2-aminopyridine using sodium hypochlorite and hydrochloric acid.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 5.00 g (0.053 mol) |
| 8% Sodium Hypochlorite Solution | NaClO | 74.44 | 0.16 mol |
| 25% Hydrochloric Acid | HCl | 36.46 | 0.3 mol |
| Dichloroethane | C₂H₄Cl₂ | 98.96 | As needed |
| Sodium Hydroxide Solution | NaOH | 40.00 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5.00 g (0.053 mol) of 2-aminopyridine.
-
Place the flask in a water bath maintained at 10°C.
-
Under continuous stirring, add 0.16 mol of 8% sodium hypochlorite (NaClO) solution.
-
Slowly add 0.3 mol of 25% hydrochloric acid (HCl) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 10°C for 2 hours.
-
After 2 hours, raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Upon completion, cool the reaction mixture to 10°C using an ice-water bath to terminate the reaction.
-
Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide solution) to neutralize the excess acid.
-
Extract the product with dichloroethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-chloropyridine.[1]
Expected Yield: Approximately 71.6% molar yield.[1]
Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine (Target Compound)
This protocol outlines a plausible method for the cyclization of 2-amino-5-chloropyridine to the target compound. This procedure is adapted from general methods for the synthesis of[2][3][4]triazolo[1,5-a]pyridines.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 |
| Cyanamide | CH₂N₂ | 42.04 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Sodium Hydroxide Solution | NaOH | 40.00 |
| Suitable Solvent (e.g., Ethanol) | C₂H₆O | 46.07 |
Procedure (Proposed):
-
Dissolve 2-amino-5-chloropyridine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar amount of cyanamide to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Note: This is a proposed procedure and may require optimization of reaction conditions such as solvent, temperature, and reaction time.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2-Amino-5-chloropyridine
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Aminopyridine | Starting Material | C₅H₆N₂ | 94.12 | 0.053 | 5.00 |
| Sodium Hypochlorite | Reagent | NaClO | 74.44 | 0.16 | - |
| Hydrochloric Acid | Reagent | HCl | 36.46 | 0.3 | - |
| 2-Amino-5-chloropyridine | Product | C₅H₅ClN₂ | 128.56 | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Figure 2: Workflow for the synthesis of the target compound.
Potential Applications and Signaling Pathways
The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for compounds containing the triazolo[1,5-a]pyridine core.
Figure 3: A representative kinase signaling pathway.
This pathway illustrates how extracellular signals are transduced into the cell to regulate key cellular processes. Compounds like 5-Chloro-triazolo[1,5-a]pyridin-2-amine could potentially inhibit kinases such as Raf, thereby blocking downstream signaling and affecting cellular responses. Further research is required to determine the specific biological targets and mechanisms of action for this compound.
References
- 1. Synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium-2-aminides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes: Microwave-Assisted Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development.[4] Its structural resemblance to purines allows it to function as a bioisostere, leading to applications as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[4][5] Specifically, derivatives of this scaffold have been investigated as potent JAK1/2 inhibitors for the treatment of autoimmune diseases.[5] The title compound, 5-Chloro-triazolo[1,5-a]pyridin-2-amine, is a key intermediate for the synthesis of a diverse library of bioactive molecules. Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles.[6][7]
Principle of the Method
The synthesis of the 1,2,4-triazolo[1,5-a]pyridine core via microwave irradiation typically involves the cyclization of a substituted 2-aminopyridine derivative with a suitable reagent. One common approach is the reaction of a 2-hydrazinopyridine with a cyanogen bromide or a similar electrophilic one-carbon source. The reaction proceeds through the formation of an N-amino intermediate, followed by intramolecular cyclization and aromatization to yield the fused triazolopyridine system. Microwave heating dramatically accelerates the rate of these transformations.
Experimental Protocol
Materials and Equipment
-
2-Hydrazinyl-6-chloropyridine
-
Cyanogen bromide (Caution: Highly toxic)
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave process vials with snap caps or crimp seals
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: In a 10 mL microwave process vial, add 2-hydrazinyl-6-chloropyridine (1.0 mmol, 143.6 mg).
-
Add anhydrous ethanol (5 mL) to the vial and stir to dissolve the starting material.
-
Carefully add cyanogen bromide (1.1 mmol, 116.4 mg) to the reaction mixture. (Caution: Handle cyanogen bromide in a well-ventilated fume hood with appropriate personal protective equipment).
-
Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the vial.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Data Presentation
Table 1: Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Value |
| Starting Material | 2-Hydrazinyl-6-chloropyridine |
| Reagent | Cyanogen bromide |
| Solvent | Ethanol |
| Temperature | 120 °C |
| Reaction Time | 15 min |
| Microwave Power | 100-300 W (as required to maintain temperature) |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Physical Appearance | Off-white to pale yellow solid |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 3. "Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-$a$" by LINJIONG ZHANG, MINGYAN YANG et al. [journals.tubitak.gov.tr]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for analogous triazolopyridine compounds and are intended to serve as a comprehensive guide for achieving high purity of the target molecule.
Overview of Purification Strategies
The purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine typically follows its synthesis and involves the removal of unreacted starting materials, catalysts, and byproducts. The two primary methods that have proven effective for structurally related compounds are silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude product and the desired final purity.
A general workflow for the synthesis and purification is outlined below:
Caption: General workflow for the synthesis and purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Data Presentation: Purification Parameters for Analogous Compounds
The following tables summarize purification conditions reported for structurally similar triazolopyridine derivatives. This data serves as a strong starting point for the optimization of the purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Table 1: Silica Gel Column Chromatography Conditions for Triazolopyridine Analogs
| Compound Class | Eluent System | Eluent Ratio (v/v) | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines | Chloroform / Ethyl Acetate | 10:1 | [1] |
| Substituted α,β-unsaturated nitriles | Hexanes / Ethyl Acetate | 9:1 | [1] |
Table 2: Recrystallization Solvents for Triazolopyridine Analogs
| Compound | Solvent | Reference |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Ethanol | [2] |
Experimental Protocols
The following are detailed protocols for the purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine based on the methods established for its analogs.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Silica gel (60 Å, 70-230 mesh)
-
Chloroform
-
Ethyl Acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a solvent system such as Chloroform/Ethyl Acetate (10:1) or Hexanes/Ethyl Acetate (9:1) to determine the separation profile.[1]
-
Visualize the spots under UV light (254 nm). The retention factor (Rf) of the product and impurities will guide the column chromatography process.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent system (start with a less polar mixture, e.g., Hexanes/Ethyl Acetate 10:1).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the eluent through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a dry-loading sample by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
-
Caption: Step-by-step workflow for purification by silica gel column chromatography.
Protocol 2: Purification by Recrystallization
This method is suitable when the crude product is relatively pure and the impurities have different solubility profiles from the target compound.
Materials:
-
Crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Based on analogous compounds, ethanol is a good starting solvent for recrystallization.[2]
-
The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.
-
-
Dissolution:
-
Place the crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Caption: Step-by-step workflow for purification by recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for 5-Chloro-triazolo[1,5-a]pyridin-2-amine and all solvents before use.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of 5-Chloro-triazolo[1,5-a]pyridin-2-amine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is intended as a starting point for research, quality control, and stability testing, and should be fully validated for its intended use.
Introduction
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class of molecules. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Accurate and reliable analytical methods are crucial for the purity determination, quantification, and stability assessment of such compounds during the drug discovery and development process. This application note outlines a proposed HPLC method for the analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
This section details the proposed experimental conditions for the HPLC analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. These conditions are based on established methods for structurally similar compounds, such as other triazolopyridine derivatives and chloro-amino pyridines.[5][6]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or phosphoric acid (for mobile phase modification).
-
Reference Standard: Well-characterized 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
2.2. Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-Chloro-triazolo[1,5-a]pyridin-2-amine reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). Mix thoroughly.
-
Further dilutions can be made from this stock solution to prepare calibration standards.
-
-
Sample Solution Preparation:
-
Prepare the sample containing 5-Chloro-triazolo[1,5-a]pyridin-2-amine in the same diluent as the standard solution to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.
-
2.4. Method Validation (Brief Outline)
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.
-
Linearity: Analyze a series of standards over a defined concentration range to demonstrate a linear relationship between detector response and concentration.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following table presents hypothetical data for a method validation experiment to illustrate how quantitative data should be structured.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate Precision: < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Retention Time (RT) | Approximately 8.5 min (subject to system and column variations) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: Workflow for the HPLC analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Conclusion
This application note provides a comprehensive starting point for the development and implementation of an RP-HPLC method for the analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. The proposed method utilizes standard instrumentation and reagents, making it accessible to most analytical laboratories. It is crucial that this method is thoroughly optimized and validated for its intended application to ensure accurate and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-triazolo[1,5-a]pyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-triazolo[1,5-a]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile core for the design of various therapeutic agents. While specific data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in public literature, its close analogs, particularly halogenated triazolopyridin-2-amines, have been investigated as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key mediator in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4][5] Therefore, 5-Chloro-triazolo[1,5-a]pyridin-2-amine is a promising candidate for investigation as an ASK1 inhibitor for potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and cancer.
These application notes provide a framework for the investigation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine as a putative ASK1 inhibitor, including hypothetical quantitative data based on known analogs and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes representative quantitative data for triazolopyridine and other chemical scaffolds as ASK1 inhibitors. This data is provided for comparative purposes to guide the experimental design for the evaluation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
| Compound ID | Chemical Class | Target | Assay Type | IC50 | Reference |
| Hypothetical-01 | 5-Chloro-triazolo[1,5-a]pyridin-2-amine | ASK1 | Biochemical (in vitro) | To Be Determined | N/A |
| Analog-01 | 6-bromo-5-chloro-[1][2]triazolo[1,5-a]pyridin-2-amine | ASK1 | Biochemical (in vitro) | < 1 µM | Based on patent literature |
| Compound 26e | Dibromo substituted quinoxaline | ASK1 | Biochemical (in vitro) | 30.17 nM | |
| ASK1-IN-1 | CNS-penetrant ASK1 inhibitor | ASK1 | Biochemical (in vitro) | 21 nM | [6] |
| ASK1-IN-1 | CNS-penetrant ASK1 inhibitor | ASK1 | Cellular | 138 nM | [6] |
| ASK1-IN-8 | Oral ASK1 inhibitor | ASK1 | Biochemical (in vitro) | 1.8 nM | [6] |
Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling pathway. Inhibition of ASK1 by compounds such as 5-Chloro-triazolo[1,5-a]pyridin-2-amine is expected to block the downstream activation of p38 and JNK, thereby mitigating inflammatory and apoptotic responses.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Biochemical ASK1 Kinase Assay
This protocol is designed to determine the direct inhibitory activity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine on ASK1 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8]
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
5-Chloro-triazolo[1,5-a]pyridin-2-amine (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-Chloro-triazolo[1,5-a]pyridin-2-amine in DMSO, followed by a final dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound or control (DMSO for negative control, Staurosporine for positive control).
-
2 µL of ASK1 enzyme solution (concentration to be optimized).
-
2 µL of substrate/ATP mix (containing MBP and ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for ASK1 Inhibition
This protocol assesses the ability of the test compound to inhibit ASK1 activity within a cellular context. This can be achieved by measuring the phosphorylation of a downstream target of ASK1, such as p38, in response to a stress stimulus.
Materials:
-
A suitable cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
A stress-inducing agent (e.g., H₂O₂ or TNF-α)
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-ASK1)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-Chloro-triazolo[1,5-a]pyridin-2-amine for 1-2 hours.
-
Induce cellular stress by adding H₂O₂ or TNF-α for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-p38 and total-p38.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and normalize to total-p38. Determine the concentration-dependent inhibitory effect of the compound on stress-induced p38 phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine as an ASK1 inhibitor.
Caption: Drug Discovery Workflow for ASK1 Inhibitors.
References
- 1. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2 from Therapeutic targets in the ASK1-dependent stress signaling pathways | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: 5-Chloro-triazolo[1,5-a]pyridin-2-amine in Drug Discovery
Application Notes and Protocols: 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine serves as a crucial chemical intermediate in the synthesis of a diverse range of biologically active molecules. While not typically a final drug product itself, its rigid, bicyclic structure provides a valuable scaffold for the development of potent and selective inhibitors targeting various enzymes and receptors implicated in disease. The triazolo[1,5-a]pyridine and the related triazolo[1,5-a]pyrimidine core are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets. This document provides an overview of the applications of this scaffold in drug discovery, along with detailed protocols for the synthesis of its precursors and the biological evaluation of its derivatives.
Synthesis of Precursors and the Core Scaffold
The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine typically starts from commercially available 2-aminopyridine. The key precursor is 2-amino-5-chloropyridine, which can be synthesized via several methods. A subsequent cyclization reaction then forms the triazolopyridine ring system.
Protocol 1: Synthesis of 2-Amino-5-chloropyridine
This protocol describes a common method for the chlorination of 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Concentrated hydrochloric acid (HCl)
-
Sodium hypochlorite (NaClO) solution (e.g., 13%)
-
Dichloroethane
-
Sodium hydroxide (NaOH) or other base for pH adjustment
-
Standard laboratory glassware and equipment (three-neck flask, dropping funnel, magnetic stirrer, ice bath)
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in water.
-
Cool the flask in an ice bath to 10°C.
-
Under continuous stirring, add the sodium hypochlorite solution.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring at 10°C for 2 hours.
-
Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Cool the reaction mixture with an ice bath to stop the reaction.
-
Adjust the pH of the solution to neutral or slightly basic using a suitable base.
-
Extract the product with dichloroethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-amino-5-chloropyridine.[4]
Protocol 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Proposed)
This proposed synthesis involves the cyclization of a thiourea derivative of 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
Ethoxycarbonyl isothiocyanate
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol/Methanol (1:1)
-
Standard laboratory glassware and equipment
Procedure:
-
Thiourea formation: React 2-amino-5-chloropyridine with ethoxycarbonyl isothiocyanate in a suitable solvent to form the corresponding thiourea intermediate.[5]
-
Cyclization: To a suspension of hydroxylamine hydrochloride in a 1:1 mixture of ethanol and methanol, add DIPEA and stir at room temperature for 1 hour.[5]
-
Add the thiourea intermediate to the reaction mixture and reflux for 3 hours.[5]
-
After cooling, the product, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, can be isolated and purified using standard techniques such as crystallization or column chromatography.
Applications in Drug Discovery
Derivatives of the triazolo[1,5-a]pyridine scaffold have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation. Below are key examples with associated biological data and experimental protocols.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[6][7][8] Several triazolopyridine derivatives have been developed as potent JAK inhibitors.
CEP-33779 is a selective inhibitor of JAK2.[2][9][10][11]
Quantitative Data for CEP-33779 and Related Compounds
| Compound/Target | IC50 (nM) | Assay Type | Reference |
| CEP-33779 / JAK2 | 1.8 | Cell-free | [12][13][14] |
| CEP-33779 / JAK1 | >72 | Cell-free | [14] |
| CEP-33779 / TYK2 | >1440 | Cell-free | [14] |
| Triazolopyridine J-4 / JAK1 | 11.2 | Enzyme | [15] |
| Triazolopyridine J-4 / JAK2 | 1.8 | Enzyme | [15] |
| Triazolopyridine J-6 / JAK1 | 15.6 | Enzyme | [15] |
| Triazolopyridine J-6 / JAK2 | 2.5 | Enzyme | [15] |
This protocol outlines a general method for determining the inhibitory activity of compounds against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant JAK enzyme, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Caption: The JAK/STAT signaling pathway and the site of action for triazolopyridine inhibitors.
Transforming Growth Factor-β (TGF-β) / ALK5 Inhibition
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. ALK5 (TGF-β type I receptor) is a key kinase in this pathway.[3][16][17]
Quantitative Data for Triazolopyridine-based ALK5 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Pyrazole derivative 21b | 0.018 | Enzyme (ALK5) |
Note: While 21b is a pyrazole derivative, its development was part of a series that included triazolopyridine scaffolds, highlighting the relevance of this core structure in targeting ALK5.
This protocol provides a general method for assessing the inhibitory activity of compounds against ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, mix the ALK5 enzyme, MBP, and the test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Caption: The canonical TGF-β/ALK5 signaling pathway targeted by triazolopyridine-based inhibitors.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is an epigenetic modifier that is overexpressed in many cancers. Inhibition of LSD1 has emerged as a promising anti-cancer strategy.
Quantitative Data for Triazolopyrimidine-based LSD1 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 5p | 0.154 | Enzyme | [18] |
| Compound 5q | 1.19 | Enzyme | [18] |
| Compound 6i | 0.557 | Enzyme | [18] |
| Compound 27 | 0.564 | Enzyme | [19] |
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Assay buffer
-
Test compounds
-
HTRF detection reagents
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of test compounds.
-
In a 384-well plate, pre-incubate the LSD1 enzyme with the test compounds on ice for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and FAD.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio is used to calculate the percentage of inhibition, from which IC50 values are determined.[20]
Caption: A typical workflow for the screening and identification of novel LSD1 inhibitors.
Conclusion
The 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold is a cornerstone for the development of innovative therapeutics. Its derivatives have demonstrated potent and selective activity against a range of important drug targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this versatile chemical framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
- 18. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and its derivatives, based on published research on the broader triazolo[1,5-a]pyridine scaffold. Detailed protocols for evaluating these activities are also provided.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have garnered significant interest as potential therapeutic agents for various diseases. While specific data on the biological activity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in publicly available literature, the exploration of its derivatives is a promising area of research. This document outlines potential applications and detailed experimental protocols for investigating the biological effects of this class of compounds.
Potential Biological Activities and Applications
Derivatives of the triazolo[1,5-a]pyridine and related triazolopyrimidine core have demonstrated significant activity in several key therapeutic areas:
-
Antitubercular Activity: Several triazolopyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds represent a promising avenue for the development of new anti-TB drugs.
-
α-Glucosidase Inhibition: Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][4][5] This makes them attractive candidates for the development of novel treatments for type 2 diabetes.
-
Antiparasitic Activity: The triazolo[1,5-a]pyridine scaffold has been investigated for its efficacy against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action often involves the inhibition of the parasite's sterol biosynthesis pathway.
-
RORγt Inverse Agonism: Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[6] Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable RORγt inverse agonists, suggesting their potential in treating conditions like psoriasis and rheumatoid arthritis.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for various triazolo[1,5-a]pyridine and triazolopyrimidine derivatives from the literature. This data can serve as a benchmark for the evaluation of novel analogs, including those derived from 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Table 1: Antitubercular Activity of Triazolopyrimidine Derivatives [8]
| Compound | MIC90 against M. tuberculosis (μM) | IC50 against HepG2 cells (μM) | Selectivity Index (SI) |
| 1 | 0.3 | >100 | >333 |
| 16 | 0.08 | >100 | >1250 |
| 36 | 1.6 | >100 | >63 |
| 39 | 0.2 | >100 | >500 |
MIC90: Minimum inhibitory concentration required to inhibit 90% of bacterial growth. IC50: Half-maximal inhibitory concentration against a human liver cell line (a measure of cytotoxicity). SI: Selectivity Index (IC50/MIC90), a measure of the compound's selectivity for the target organism over host cells.
Table 2: α-Glucosidase Inhibitory Activity of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles [2]
| Compound | IC50 (μM) |
| 15a | 25.31 ± 0.21 |
| 15j | 6.60 ± 0.09 |
| 15o | 9.80 ± 0.12 |
| Acarbose (Standard) | 750.0 ± 1.52 |
IC50: Half-maximal inhibitory concentration.
Table 3: RORγt Inverse Agonist Activity [3][9]
| Compound | RORγt Inverse Agonist IC50 (nM) |
| 9 | 590 |
| 11 | 11000 |
| 14 | 7800 |
| 15 | 6300 |
IC50: Half-maximal inhibitory concentration in a cell-based reporter assay.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine derivatives.
Protocol 1: Antitubercular Activity Assay (MIC Determination)
This protocol is adapted from methods used for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentration range may vary, but a common starting point is 100 µg/mL. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
Readout: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm). A color change from blue to pink indicates bacterial growth.
-
Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.[4][11]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for 5-Chloro-triazolo[1,5-a]pyridin-2-amine as a Versatile Building Block
Application Notes and Protocols for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the fused triazolopyridine core, a reactive chlorine atom, and an amino group, provide multiple points for chemical modification. This allows for the generation of diverse compound libraries targeting a range of biological pathways. The[1][2][3]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure, appearing in numerous biologically active compounds.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in the synthesis of kinase inhibitors and other potentially therapeutic agents.
Key Applications in Drug Discovery
The 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold has been successfully employed in the development of inhibitors for various kinases and other enzymes implicated in a range of diseases.
Phosphoinositide 3-Kinase (PI3K) Inhibitors for Inflammatory Diseases
A notable application of this building block is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K signaling pathway plays a crucial role in cell proliferation, survival, and inflammation.[1][6][7] Dysregulation of this pathway is implicated in autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][6] Specifically, the PI3Kγ isoform is a key regulator of the inflammatory response in myeloid cells.[3][4]
A potent and selective PI3Kγ inhibitor, 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) , has been developed using 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting material. This compound has demonstrated efficacy in a mouse model of collagen-induced arthritis, highlighting the therapeutic potential of derivatives of this building block in treating inflammatory disorders.
Janus Kinase (JAK) Inhibitors for Cancer and Inflammatory Conditions
The[1][2][3]triazolo[1,5-a]pyridine core is also present in inhibitors of Janus kinases (JAKs). The JAK family of tyrosine kinases is critical for signaling pathways that regulate the growth and progression of many cancers and inflammatory diseases.[8] Selective JAK2 inhibitors are of particular interest for oncological applications.[8] The versatility of the 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold allows for modifications at the 2-amino and 5-chloro positions to achieve both potency and selectivity for specific JAK isoforms.[8]
Other Potential Therapeutic Areas
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have shown a broad range of biological activities, including:
-
Anticancer activity through inhibition of tubulin polymerization and effects on the Akt signaling pathway.[9][10]
-
Antiviral activity, for example, against influenza virus by targeting the PA-PB1 protein-protein interaction.[11]
-
Antiparasitic activity against pathogens like Plasmodium falciparum and Trypanosoma cruzi.[5][12]
Data Presentation: Biological Activity of[1][2][3]triazolo[1,5-a]pyridine Derivatives
The following table summarizes the biological activities of selected derivatives synthesized from[1][2][3]triazolo[1,5-a]pyridine scaffolds, demonstrating the potential of this chemical class.
| Compound ID | Target | IC50 (nM) | Cell-based Assay/Model | Therapeutic Area |
| CZC24758 | PI3Kγ | - | Collagen-induced arthritis (mouse) | Inflammatory Disease |
| CEP-33779 | JAK2 | - | In vivo anticancer activity | Cancer |
| Compound 3d | Tubulin Polymerization | 30-43 | HeLa, A549, HT-29 cell lines | Cancer |
| Compound 3h | Tubulin Polymerization | 160-240 | HeLa, A549, HT-29 cell lines | Cancer |
| Compound 3f | Tubulin Polymerization | 67-160 | HeLa, A549, HT-29 cell lines | Cancer |
| Compound 1c | - | - | Sarcoma S-180 model (mouse) | Cancer |
| Compound 2d | - | - | Effects on p-AKT(473) | Cancer |
Experimental Protocols
The following protocols describe key synthetic transformations for the derivatization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the triazolopyridine core.
Reaction Scheme:
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Solvent (e.g., degassed ethanol)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1 equivalent), the arylboronic acid (1.2 equivalents), palladium catalyst (0.1 equivalents), and base (1.5 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 2-position.
Reaction Scheme:
Materials:
-
Primary or secondary amine (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1 equivalent), the desired amine (1.1 equivalents), palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt in Rheumatoid Arthritis
Caption: PI3Kγ signaling pathway in inflammation, a target for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives.
Experimental Workflow: Synthesis of PI3K Inhibitors
Caption: General synthetic workflow for the preparation of kinase inhibitors from the title building block.
Conclusion
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its amenability to established cross-coupling and amination reactions allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective drug candidates for various therapeutic areas, including inflammatory diseases and cancer. The provided protocols and data serve as a foundation for researchers to further explore the potential of this promising scaffold in drug discovery programs.
References
- 1. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory and scale-up synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate in pharmaceutical development. The synthesis of nitrogen-containing heterocyclic compounds like triazolopyridines is of significant interest in medicinal chemistry due to their diverse biological activities.[1][4][5]
Introduction
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities.[4][6] The development of efficient and scalable synthetic routes to access functionalized triazolopyridines is crucial for advancing drug discovery programs. This document outlines a potential scale-up strategy for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on modern synthetic methodologies.
Several synthetic strategies have been developed for the synthesis of the 1,2,4-triazolo[1,5-a]pyridine core, including microwave-assisted catalyst-free methods, copper-catalyzed oxidative cyclizations, and palladium-catalyzed cross-coupling reactions followed by cyclization.[1][2][6][7] For the purpose of scale-up, a robust and reproducible method is paramount. The protocol detailed below is adapted from a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which has been reported to be amenable to scale-up.[1][6]
Reaction Pathway
The proposed synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from commercially available 2-amino-5-chloropyridine. The first step is the formation of an N-(5-chloro-pyridin-2-yl)guanidine intermediate, followed by an oxidative cyclization to yield the target triazolopyridine.
Caption: Proposed synthetic pathway for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
Laboratory-Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Materials:
-
2-Amino-5-chloropyridine
-
Cyanamide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Oxidizing agent (e.g., Copper(II) bromide)
-
Solvent for cyclization (e.g., Toluene)
Procedure:
-
Guanidinylation: To a solution of 2-amino-5-chloropyridine (1.0 equiv.) in ethanol, add a solution of cyanamide (1.2 equiv.) in water.
-
Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product, N-(5-chloro-pyridin-2-yl)guanidine, with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Oxidative Cyclization: In an oven-dried microwave vial, add the N-(5-chloro-pyridin-2-yl)guanidine intermediate (1.0 equiv.) and the oxidizing agent (e.g., CuBr, 1.5 equiv.).[6]
-
Add dry toluene as the solvent.[6]
-
Seal the vial and perform microwave heating at 140 °C for 30-60 minutes.[1][6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography.
Scale-Up Synthesis Protocol
This protocol outlines the scaled-up synthesis in a 20 L reactor.
Equipment:
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filtration unit.
-
Drying oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Guanidinylation: Charge the reactor with 2-amino-5-chloropyridine (1.0 kg, 1.0 equiv.) and ethanol (10 L).
-
Stir the mixture to ensure complete dissolution.
-
In a separate vessel, prepare a solution of cyanamide (0.43 kg, 1.2 equiv.) in water (1 L).
-
Slowly add the cyanamide solution to the reactor via the addition funnel.
-
Carefully add concentrated hydrochloric acid (0.85 L) to the reaction mixture. Note any exotherm and control the addition rate accordingly.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Slowly add a 20% aqueous sodium hydroxide solution to neutralize the mixture to a pH of 7-8, maintaining the temperature below 30 °C.
-
Work-up: Transfer the mixture to a separation funnel and extract with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(5-chloro-pyridin-2-yl)guanidine.
-
Oxidative Cyclization: Charge the clean and dry 20 L reactor with the crude guanidine intermediate and toluene (15 L).
-
Add the oxidizing agent (e.g., CuBr, 1.73 kg, 1.5 equiv.).
-
Heat the mixture to 110 °C and maintain for 6-10 hours, monitoring by HPLC.
-
Isolation and Purification: After completion, cool the reaction mixture to 50-60 °C.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature, then cool further to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold toluene (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and laboratory application of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, these notes and protocols are founded on principles of scientific integrity and field-proven best practices. The information herein is intended to ensure the consistent and safe use of this versatile chemical intermediate in a research environment.
Introduction: A Profile of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This structural motif is of considerable interest in medicinal chemistry as it is a key component in various biologically active molecules.[1] The triazolopyrimidine scaffold, a related structure, is known to be isoelectronic with purines, suggesting its potential as a purine surrogate in drug design.[2] The chloro- and amino- substituents on the 5- and 2-positions, respectively, offer reactive sites for further chemical modification, establishing this compound as a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its chemical nature is crucial for its effective and safe utilization.
Physicochemical and Safety Data
A firm grasp of the physicochemical properties and associated hazards is fundamental to the safe and effective handling of any chemical reagent.
| Property | Value | Source |
| Molecular Formula | C6H5ClN4 | [3] |
| Molecular Weight | 168.58 g/mol | [3] |
| CAS Number | 175965-64-7 | [3][4] |
| Appearance | Powder | [5] |
| Storage | Keep in a dark place, sealed, and protected from direct light. | [3][5] |
Hazard Identification and Safety Precautions
Globally Harmonized System (GHS) Hazard Statements (Inferred):
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[7][10]
-
P270: Do not eat, drink or smoke when using this product.[7][8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Comprehensive Handling and Storage Protocols
The integrity and reactivity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine are contingent upon proper handling and storage.
Personal Protective Equipment (PPE) Workflow
A stringent PPE protocol is mandatory when handling this compound. The following diagram illustrates the necessary steps for gowning and de-gowning to minimize exposure.
Caption: Gowning and de-gowning workflow for handling 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Storage Conditions
To maintain the stability and purity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, the following storage conditions are recommended:
-
General Storage: Store in a cool, dry, and well-ventilated area.[12] Keep containers tightly closed to prevent moisture absorption, as amines can be hygroscopic.[12]
-
Temperature: It is advisable to store amines at temperatures below 30°C (86°F) to maintain their stability.[12]
-
Light Sensitivity: Protect from direct light.[5] The use of amber vials or storage in a dark cabinet is recommended.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[10][13]
Experimental Protocols: Preparation and Use
The following protocols are provided as a baseline for the use of 5-Chloro-triazolo[1,5-a]pyridin-2-amine in a laboratory setting.
Preparation of Stock Solutions
Accurate and reproducible experimental results begin with the precise preparation of stock solutions.
Objective: To prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate size volumetric flask
-
Spatula and weigh paper
-
Magnetic stirrer and stir bar
-
Cryo-vials for aliquoting
Protocol:
-
Mass Calculation: Determine the required mass of the compound for the desired volume and concentration (Mass = Molarity × Volume × Molecular Weight).
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of 5-Chloro-triazolo[1,5-a]pyridin-2-amine onto weigh paper.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO.
-
Mixing: Add a magnetic stir bar to the flask and stir until all the solid has dissolved. Gentle warming may be used to aid dissolution, but do not exceed 40°C.
-
Final Volume: Once the solution has returned to room temperature, carefully add anhydrous DMSO to the calibration mark.
-
Storage: Aliquot the stock solution into clearly labeled cryo-vials and store at -20°C for long-term use.
Logical Workflow for Solution Preparation
Caption: Step-by-step workflow for the preparation of a stock solution.
Conclusion
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a chemical intermediate with significant potential in the field of medicinal chemistry. Adherence to the handling, storage, and experimental guidelines outlined in this document is paramount for ensuring laboratory safety, maintaining compound integrity, and achieving reliable and reproducible scientific results. A methodical and informed approach is the cornerstone of innovative and successful research.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 175965-64-7|5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. This compound [cymitquimica.com]
- 5. additivesfeed.com [additivesfeed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A common and practical synthetic pathway involves a two-step process. The first step is the chlorination of 2-aminopyridine to produce the key intermediate, 2-amino-5-chloropyridine. The second step is the cyclization of this intermediate to form the final product, 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Q2: What are the critical parameters to control during the chlorination of 2-aminopyridine?
The critical parameters for the successful synthesis of 2-amino-5-chloropyridine include reaction temperature, the choice of chlorinating agent, and the acidity of the reaction medium. Maintaining a low temperature and using a strong acidic medium can help to suppress the formation of di-chlorinated byproducts.[1][2]
Q3: What methods can be used for the final cyclization step to form the triazole ring?
Several methods can be employed for the cyclization of 2-amino-5-chloropyridine to form the triazolopyridine ring system. These include reactions with reagents that can provide the N-C-N fragment, such as cyanogen bromide or other suitable cyclizing agents. Microwave-assisted organic synthesis has also been shown to be effective for the rapid and efficient synthesis of similar triazolopyridine scaffolds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-amino-5-chloropyridine | Formation of 2-amino-3,5-dichloropyridine byproduct. | Maintain a low reaction temperature (around 10°C) during the addition of the chlorinating agent.[2] Use a strongly acidic medium, such as concentrated sulfuric acid or glacial acetic acid with HCl gas, to improve the selectivity for the mono-chlorinated product.[1] |
| Incomplete reaction. | Increase the reaction time or slightly raise the temperature after the initial addition of the chlorinating agent, for example, to 25°C for a few hours.[2] Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Difficulty in isolating 2-amino-5-chloropyridine | The product may be present as a salt in the acidic reaction mixture. | Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH that allows for the precipitation or extraction of the free amine. Use an appropriate organic solvent, such as dichloroethane, for extraction.[2] |
| Low yield of 5-Chloro-triazolo[1,5-a]pyridin-2-amine during cyclization | Inefficient cyclization conditions. | If using a traditional heating method, consider switching to microwave irradiation to potentially improve the reaction rate and yield.[3] Optimize the reaction solvent and temperature. For similar triazolopyrimidine syntheses, solvents like ethanol or DMF have been used effectively.[4][5] |
| Degradation of starting material or product. | If the reaction conditions are too harsh, consider using a milder cyclization agent or lowering the reaction temperature. Monitor the reaction progress using TLC to avoid prolonged reaction times that could lead to decomposition. | |
| Formation of multiple byproducts during cyclization | Non-selective reaction of the cyclizing agent. | Ensure the purity of the 2-amino-5-chloropyridine starting material. Byproducts from the chlorination step can lead to undesired side reactions. Consider alternative cyclizing agents that may offer higher selectivity. |
| Purification challenges of the final product | Co-elution with starting materials or byproducts during chromatography. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent system could also be an effective purification method. |
Experimental Protocols
Synthesis of 2-amino-5-chloropyridine (Key Intermediate)
This protocol is adapted from a patented procedure and aims to provide a high yield of the desired mono-chlorinated product.[2]
Materials:
-
2-aminopyridine
-
Sodium hypochlorite (NaClO) solution (e.g., 8%)
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine (e.g., 0.053 mol) in water and cool the mixture to 10°C in an ice bath.
-
Under continuous stirring, add the NaClO solution (e.g., 0.16 mol).
-
Slowly add concentrated HCl (e.g., 0.3 mol) dropwise while maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring at 10°C for 2 hours.
-
Raise the temperature to 25°C and stir for an additional 4 hours.
-
Cool the reaction mixture back to 10°C with an ice bath to terminate the reaction.
-
Adjust the pH of the solution with a NaOH solution to make it basic.
-
Extract the product with dichloroethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 2-amino-5-chloropyridine.
| Reactant | Molar Equivalent | Notes |
| 2-aminopyridine | 1 | |
| Sodium hypochlorite | ~3 | The exact amount may need to be optimized based on the concentration of the solution. |
| Hydrochloric acid | ~5.7 | Added slowly to control the temperature. |
Proposed Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine (Final Product)
This proposed protocol is based on general methods for the synthesis of the triazolopyridine ring system. Optimization of reaction conditions will be necessary.
Materials:
-
2-amino-5-chloropyridine
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.
-
Ethanol
-
Sodium bicarbonate or another suitable base
Procedure:
-
Dissolve 2-amino-5-chloropyridine in ethanol in a round-bottom flask.
-
Add a molar equivalent of a base such as sodium bicarbonate.
-
Slowly add a solution of cyanogen bromide (approximately 1.1 equivalents) in ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Visualizations
Caption: Synthetic pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting workflow for yield improvement.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-triazolo[1,5-a]pyridin-2-amine Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and optimization of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the substituted 2-aminopyridine precursor. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Refer to the tables below for optimized conditions. Over- or under-heating can lead to side product formation or incomplete reaction.
-
Solvent Choice: The polarity of the solvent is crucial. While various solvents can be used, ensure it is anhydrous, as water can react with some of the reagents.
-
Catalyst Activity: If using a catalyst, ensure it has not expired or been deactivated. Consider trying a different catalyst system as outlined in the experimental protocols.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity?
A2: The formation of side products is a common challenge in the synthesis of fused heterocyclic systems.[1] To enhance selectivity for the desired 5-Chloro-triazolo[1,5-a]pyridin-2-amine:
-
Temperature Control: Gradually increase the temperature to the desired optimum. Sudden high temperatures can favor the formation of undesired isomers.
-
Order of Reagent Addition: Adding the cyclizing agent slowly to the reaction mixture can help control the reaction rate and minimize side product formation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and other unwanted side reactions.
Q3: How can I purify the final product effectively?
A3: Purification is critical to obtaining a high-purity product. Column chromatography is a common and effective method.[2]
-
Column Chromatography: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can further enhance the purity of the final compound.
Q4: Are there alternative synthetic routes to synthesize the triazolo[1,5-a]pyridine core?
A4: Yes, several methods have been developed for the synthesis of the triazolo[1,5-a]pyridine scaffold.[3][4] Some common approaches include:
-
Cyclocondensation Reactions: This involves the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds.[5]
-
Dimroth Rearrangement: Conversion of 1,2,4-triazolo[4,3-a]pyrimidines can also yield the desired [1,5-a] isomer.[5]
-
Oxidative Cyclization: This method utilizes the oxidative cyclization of pyrimidin-2-yl-amidines.[5]
The choice of synthetic route can depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Data Presentation
The following tables summarize quantitative data for reaction optimization based on common synthetic strategies for related triazolopyridine compounds.
Table 1: Optimization of Reaction Conditions for a Microwave-Assisted Synthesis [6]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | 140 | 30 | 85 |
| 2 | Dioxane | 140 | 30 | 78 |
| 3 | DMF | 140 | 30 | 65 |
| 4 | Acetonitrile | 140 | 30 | 55 |
Table 2: Effect of Catalyst on Yield in a Palladium-Catalyzed Cross-Coupling Reaction [7]
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 100 | 75 |
| 2 | PdCl₂(dppf) (5) | Cs₂CO₃ | 100 | 82 |
| 3 | Pd(OAc)₂ (5) | Na₂CO₃ | 100 | 68 |
| 4 | No Catalyst | K₂CO₃ | 100 | <5 |
Experimental Protocols
A plausible experimental protocol for the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is detailed below. This protocol is based on established methods for the synthesis of similar triazolopyridine derivatives.[3][8]
Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Starting Material Preparation: To a solution of 2,6-dichloropyridine (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at 0 °C.
-
Reaction Mixture: Stir the mixture at room temperature for 4 hours.
-
Cyclization: Add cyanogen bromide (1.1 equivalents) to the reaction mixture portion-wise, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, reflux the reaction mixture for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the reaction optimization process.
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. geneonline.com [geneonline.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the impurity profiling of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A1: Impurities in 5-Chloro-triazolo[1,5-a]pyridin-2-amine can originate from various stages of the manufacturing process and storage. They are generally categorized as:
-
Process-Related Impurities: These can be unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, or residual reagents and catalysts.[1]
-
Degradation Products: These form during storage or manufacturing due to factors like exposure to light, heat, humidity, or reactive excipients. Given the chloropyridine moiety, photodegradation and hydrolysis are potential degradation pathways.[2][3][4]
-
Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.
Q2: What are the regulatory guidelines for reporting and controlling impurities?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity control. For new drug substances, impurities present at a level of 0.10% or higher should generally be identified. The qualification threshold, the level at which an impurity's biological safety must be established, depends on the maximum daily dose of the drug.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated impurities.
Troubleshooting Guides
HPLC Analysis Issues
Problem: My chromatogram shows significant peak tailing for the main peak (5-Chloro-triazolo[1,5-a]pyridin-2-amine).
Cause: Peak tailing for basic compounds like this is often due to secondary interactions between the amine functional groups and acidic silanol groups on the surface of silica-based HPLC columns.
Solution:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For a basic amine, using a mobile phase with a pH in the range of 3-4 can protonate the amine, reducing its interaction with silanols. Alternatively, a higher pH (e.g., 8-10, using a hybrid or ethylene-bridged column) can deprotonate the silanols.
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase to saturate the active silanol sites.
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.
-
Column Selection: Consider using a column with a highly inert stationary phase (end-capped) or a column specifically designed for the analysis of polar/basic compounds.
Problem: I am observing unexpected peaks in my chromatogram.
Cause: Unexpected peaks can be late-eluting compounds from previous injections, impurities in the mobile phase or sample diluent, or carryover from the autosampler.
Solution:
-
Blank Injection: Run a blank injection (injecting only the sample diluent) to check for contamination from the solvent or system.
-
Gradient Extension: Extend the gradient run time to ensure all compounds from the previous injection have eluted.
-
Autosampler Wash: Ensure the autosampler needle wash procedure is effective. Use a strong solvent in the wash solution.
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Problem: Retention times are shifting between injections.
Cause: Retention time drift can be caused by changes in mobile phase composition, column temperature fluctuations, or inadequate column equilibration.
Solution:
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check that the pump's mixing performance is optimal.
-
Column Temperature: Use a column oven to maintain a constant temperature.
-
Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods.
Data Presentation
Table 1: Potential Impurities in 5-Chloro-triazolo[1,5-a]pyridin-2-amine
| Impurity Type | Potential Structure/Name | Likely Origin |
| Starting Material | 2-Amino-5-chloropyridine | Incomplete reaction |
| Intermediate | N-(5-chloropyridin-2-yl)formamidoxime | Incomplete cyclization |
| By-product | Isomeric triazolopyridines | Side reactions during synthesis |
| Degradation Product | 5-Hydroxy-triazolo[1,5-a]pyridin-2-amine | Hydrolysis of the chloro group |
| Degradation Product | Dimerization products | Photodegradation or oxidative stress |
Experimental Protocols
Representative HPLC-UV Method for Impurity Profiling
This method is a starting point and should be optimized and validated for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a phase with good performance for polar compounds is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 5 25 95 30 95 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
LC-MS Method for Impurity Identification
-
LC Conditions: Utilize the HPLC method described above. If using non-volatile buffers like phosphate, a 2D-LC system can be employed to switch to a volatile mobile phase before the MS inlet.[5]
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Perform full scan MS to detect impurities and tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
Visualizations
References
- 1. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
Technical Support Center: 5-Chloro-triazolo[1,5-a]pyridin-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed during the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A1: While specific byproducts are highly dependent on the synthetic route, common impurities in the synthesis of triazolo[1,5-a]pyridines may include unreacted starting materials, isomeric structures (e.g.,[1][2][3]triazolo[4,3-a]pyridines), and products of side reactions such as hydrolysis or over-oxidation, particularly when using strong oxidizing agents.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, degradation of the product under the reaction conditions, or competing side reactions forming byproducts. Sub-optimal reaction temperature, incorrect stoichiometry of reagents, or insufficient reaction time are common culprits. We recommend careful monitoring of the reaction progress by techniques like TLC or LC-MS.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A3: The first step in identifying an unknown impurity is to determine its mass using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass of the impurity can provide clues about its structure, such as whether it is an unreacted starting material, a dimer, or a related isomer. Further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for definitive structure elucidation.
Q4: Can the chloro-substituent on the pyridine ring be a source of impurities?
A4: Yes, the chloro-substituent can potentially lead to byproducts. Depending on the reaction conditions, side reactions such as nucleophilic substitution of the chlorine atom or reductive dehalogenation could occur, leading to impurities with different substituents at the 5-position.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure proper mixing. - Check the purity of starting materials. |
| Product degradation | - Lower the reaction temperature. - Reduce the reaction time. - Perform the reaction under an inert atmosphere. | |
| Side reactions | - Modify the reaction conditions to be milder. - Use a more selective reagent. | |
| Multiple Spots on TLC / Peaks in HPLC | Formation of byproducts | - Optimize reaction conditions (temperature, solvent, catalyst). - Purify the crude product using column chromatography or recrystallization. |
| Isomer formation | - For reactions prone to isomerism (e.g., Dimroth rearrangement), ensure conditions favor the desired isomer (e.g., prolonged heating, acidic or basic conditions). | |
| Product is Difficult to Purify | Co-eluting impurities | - Use a different solvent system for column chromatography. - Consider an alternative purification technique such as preparative HPLC or recrystallization from a different solvent. |
| Oily product | - Try to form a salt of the product to induce crystallization. - Triturate the oil with a non-polar solvent. |
Data Presentation: Comparative Synthesis Analysis
The following table summarizes hypothetical data from a standard synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine versus a problematic synthesis where a significant byproduct was formed.
| Parameter | Standard Synthesis | Problematic Synthesis |
| Yield (%) | 85 | 60 |
| Purity (by HPLC, %) | >98 | 75 |
| Main Product (m/z) | 183.0 (M+H)⁺ | 183.0 (M+H)⁺ |
| Major Byproduct (m/z) | Not Detected | 199.0 (M+H)⁺ |
| Plausible Byproduct Identity | - | Hydrolyzed starting material or oxidized byproduct |
Experimental Protocols
Protocol: Byproduct Identification using HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC system with a C18 column.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis:
-
Identify the retention time and mass-to-charge ratio (m/z) of the main product and any significant impurities.
-
Compare the observed m/z values with the expected masses of starting materials, intermediates, and plausible byproducts.
-
For definitive identification, collect the impurity fraction using preparative HPLC and perform further analysis by NMR.
-
Visualizations
Caption: Potential synthetic pathway showing the formation of the desired product and a common isomeric byproduct.
Caption: Experimental workflow for the identification and characterization of an unknown byproduct.
Caption: A logical flowchart for troubleshooting common issues in synthesis.
References
Technical Support Center: 5-Chloro-triazolo[1,5-a]pyridin-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include unreacted starting materials, isomers, and byproducts from side reactions. For instance, in syntheses involving cyclization reactions, incomplete cyclization can lead to open-chain intermediates.[1][2][3] Additionally, if the synthesis involves precursors like 2-aminopyridines, residual starting materials or related pyridine derivatives could be present.[4]
Q2: My crude product of 5-Chloro-triazolo[1,5-a]pyridin-2-amine has a low melting point and appears discolored. What could be the cause?
A2: A low and broad melting point, along with discoloration (often yellowish or brownish tints), typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The color may originate from polymeric byproducts or residual reagents from the synthesis.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed-solvent system is often effective. The ideal solvent system is one where the compound is soluble in one solvent at high temperatures and insoluble in the other (the anti-solvent) at all temperatures.[5] The two solvents must be miscible. A common approach is to dissolve the crude product in a minimum amount of the "good" solvent at its boiling point and then add the "poor" solvent dropwise until turbidity persists. Upon cooling, crystals of the purified product should form.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
Your compound separates as an oil rather than forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is too concentrated | Add a small amount of the hot solvent to the oiled mixture and reheat until the oil dissolves, then cool slowly. |
| Inappropriate solvent system | The boiling point of the solvent may be higher than the melting point of your compound. Select a lower-boiling solvent or a different solvent system. |
| Insoluble impurities | If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool. |
Column Chromatography Challenges
Problem: Poor separation of my compound from an impurity on a silica gel column.
Your desired compound co-elutes with an impurity, resulting in impure fractions.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate eluent polarity | If the compounds are eluting too quickly, decrease the polarity of the eluent system. If they are not moving, increase the polarity. For triazolo[1,5-a]pyridines, solvent systems like chloroform/ethyl acetate have been used.[1] |
| Column overloading | The amount of crude material is too large for the amount of stationary phase. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Sample loading technique | For improved separation, dissolve the crude product in a minimal amount of the eluent or a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. |
| Cracking or channeling of the column | This can be caused by improper packing or the column running dry. Ensure the column is packed uniformly and the solvent level is always above the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization.
-
Solvent Screening: Test the solubility of a small amount of your crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine in various solvents at room temperature and at their boiling points to identify a suitable "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., water).[5][6]
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
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Hot Filtration (if necessary): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly turbid.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[5]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This is a general protocol for purification on a silica gel column.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation (Rf of the desired compound around 0.3-0.4). A starting point could be a mixture of ethyl acetate and hexane, or chloroform and methanol.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
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Elution: Add the eluent to the column and apply pressure (e.g., with a hand pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Visualizations
Caption: General purification workflow for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
Technical Support Center: 5-Chloro-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
To ensure the long-term stability of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, it should be stored under the following conditions:
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Temperature: Cold-chain transportation is recommended.[1] For long-term storage, keep at 2-8°C.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3] For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I handle 5-Chloro-triazolo[1,5-a]pyridin-2-amine in the lab?
Handle the compound in accordance with good industrial hygiene and safety practices.[3] Key recommendations include:
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid dust formation.[3]
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are nearby.[3]
Q3: What solvents are recommended for dissolving 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
While specific solubility data is limited, common polar aprotic solvents such as DMSO, DMF, and NMP are likely to be suitable for creating stock solutions. For reactions, the choice of solvent will be dictated by the specific chemistry being performed. It is advisable to prepare solutions fresh for each experiment to minimize potential degradation in solution.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, as these are listed as incompatible materials.[3] Additionally, due to the presence of the chloro- and amino- groups, care should be taken with strong acids and bases, as well as highly reactive nucleophiles or electrophiles, unless they are part of the intended reaction.
Q5: What are the visual signs of degradation?
A change in the physical appearance of the compound, such as a color change from its typical off-white or light yellow powder, or the development of a strong odor, may indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS.
Troubleshooting Guides
Q1: My reaction yield is lower than expected. Could the starting material have degraded?
Low reaction yields can be due to a number of factors, including the stability of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
-
Possible Cause: The compound may have degraded during storage or handling.
-
Troubleshooting Steps:
-
Assess the purity of your starting material using HPLC or NMR (see Experimental Protocol: Purity Assessment by HPLC).
-
If the purity is below 95%, consider purchasing a new batch of the compound.
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Ensure that the compound has been stored correctly (in a cool, dark, and dry place).
-
For reactions sensitive to air or moisture, use freshly dried solvents and perform the reaction under an inert atmosphere.
-
Q2: I observe multiple spots on my TLC plate that are not my desired product. What could be the cause?
The appearance of unexpected spots on a TLC plate can indicate the presence of impurities or degradation products.
-
Possible Cause: The starting material may be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Run a TLC of the starting material to confirm its purity.
-
Consider if any of the reagents or conditions (e.g., high temperature, exposure to light) could be causing decomposition.
-
The triazolo[1,5-a]pyridine ring system can, in some cases, be in equilibrium with an open-chain diazo compound, which could lead to side reactions.[4]
-
The chloro group may be susceptible to nucleophilic substitution by other components in the reaction mixture.[5]
-
Q3: My compound has changed color over time. Is it still usable?
A color change often indicates a chemical change, which could be degradation.
-
Possible Cause: Oxidation or other forms of decomposition.
-
Troubleshooting Steps:
-
Do not assume the compound is still pure.
-
Analyze a small sample by HPLC or LC-MS to determine its purity and identify any potential degradation products.
-
If significant impurities are detected, it is best to use a fresh supply of the compound for your experiments to ensure reliable and reproducible results.
-
Data Presentation
Table 1: Recommended Storage and Handling of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Protect from light (amber vial) | To prevent photochemical degradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis. |
| Atmosphere | Tightly sealed container, consider inert gas | To protect from air oxidation and moisture. |
| Handling | Use appropriate PPE | To ensure personal safety. |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous reactions.[3] |
Experimental Protocols
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
1. Materials:
-
5-Chloro-triazolo[1,5-a]pyridin-2-amine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
4. Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction, with considerations for the stability of the starting material.
1. Materials:
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5-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Base (e.g., K₂CO₃ or DIPEA)
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Inert gas (Argon or Nitrogen)
2. Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-Chloro-triazolo[1,5-a]pyridin-2-amine (1 equivalent).
-
Add the anhydrous solvent and stir until the starting material is dissolved.
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Add the base (2-3 equivalents) and the nucleophile (1.1-1.5 equivalents).
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Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. 175965-64-7|5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1245644-68-1|8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | 1832583-43-3 [smolecule.com]
Technical Support Center: Troubleshooting Solubility for 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chloro-triazolo[1,5-a]pyridin-2-amine (CAS No. 175965-64-7).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for understanding and overcoming these issues in your experiments.
The molecular structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, featuring a fused heterocyclic ring system and a primary amine, suggests it is a weakly basic compound with inherently low aqueous solubility.[4] Such characteristics are common among new chemical entities (NCEs) and can pose significant hurdles for in vitro assays, formulation development, and preclinical studies.[5][6][7]
This guide offers a series of frequently asked questions (FAQs) for quick reference and a comprehensive troubleshooting section with detailed protocols to systematically address solubility problems.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 5-Chloro-triazolo[1,5-a]pyridin-2-amine in neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why?
A: The insolubility you are observing is expected. The compound's structure is largely non-polar and crystalline, leading to poor solubility in water. Furthermore, it contains a basic amine group.[4] In a neutral pH environment, the amine is predominantly in its neutral, uncharged form, which is less soluble than its protonated (salt) form.[8] For a drug to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released from its interaction with the solvent. For this compound in neutral water, this process is not favorable.
Q2: How does pH affect the solubility of this compound?
A: As a weak base, the solubility of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is highly dependent on pH.[9] By lowering the pH of the aqueous solution (making it more acidic), the primary amine group becomes protonated, forming a positively charged ammonium salt (R-NH₃⁺). This salt form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[4][10] The relationship between pH, pKa, and solubility for ionizable compounds can often be estimated using the Henderson-Hasselbalch equation.[9]
Q3: What are the recommended first-line organic solvents for preparing a stock solution?
A: For preparing concentrated stock solutions, water-miscible polar aprotic organic solvents are typically the first choice. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
These solvents are generally effective at dissolving a wide range of poorly soluble compounds intended for biological screening.[10] Always use the minimum necessary volume of organic solvent, especially if the stock solution will be diluted into an aqueous medium for cell-based assays, to avoid solvent-induced toxicity.
Q4: Is it safe to heat the solution to aid dissolution?
A: Gentle heating (e.g., 37-40°C) can increase the rate of dissolution. However, this approach should be used with caution. Prolonged exposure to elevated temperatures can potentially lead to chemical degradation of the compound. If you choose to heat the solution, do so for a minimal amount of time and always perform a visual inspection for any changes in color or precipitation upon cooling. For sensitive applications, it is advisable to assess the compound's stability under these conditions using an analytical method like HPLC.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing persistent solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: Decision workflow for troubleshooting solubility issues.
Strategy 1: pH Modification for Aqueous Formulations
Scientific Rationale: The most direct method to enhance the aqueous solubility of a basic compound like 5-Chloro-triazolo[1,5-a]pyridin-2-amine is to protonate its amine functional group.[10][11] This converts the neutral molecule into a more soluble salt form.
Caption: Equilibrium of the amine group at different pH values.
Experimental Protocol:
-
Prepare a series of biocompatible buffers (e.g., citrate, acetate) with pH values ranging from 2.0 to 6.0.
-
Add a pre-weighed excess amount of the compound to a fixed volume of each buffer in separate glass vials.
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. This is known as the shake-flask method.[9]
-
After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter compatible with the compound, e.g., PVDF).
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
| Illustrative pH vs. Solubility | Solubility (µg/mL) |
| pH 7.4 (PBS) | < 1 |
| pH 5.0 (Acetate Buffer) | ~50-100 |
| pH 3.0 (Citrate Buffer) | > 1000 |
| Note: These are hypothetical values based on the expected behavior of a weak base. Actual values must be determined experimentally. |
Strategy 2: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic compound, thereby enhancing solubility.[13] This is a very common and effective strategy for both in vitro and in vivo preclinical studies.[10][14]
Commonly Used Co-solvents:
| Co-solvent | Polarity | Key Features |
| DMSO | High | Excellent solubilizing power; potential for cytotoxicity at >0.5% v/v. |
| Ethanol | High | Biocompatible; often used in oral formulations. |
| Propylene Glycol (PG) | Medium | Common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | Medium | Low toxicity; widely used in preclinical formulations.[10] |
Experimental Protocol (Co-solvent Screen):
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v of co-solvent in water or buffer).
-
Using the shake-flask method described above, determine the equilibrium solubility of the compound in each mixture.
-
Plot the solubility as a function of the co-solvent percentage.
-
Select the system that provides the required solubility with the lowest percentage of organic co-solvent to minimize potential biological interference or toxicity.
Strategy 3: Advanced Solubilization Techniques
If pH modification and co-solvents are insufficient, more advanced formulation strategies may be necessary. These typically require specialized expertise.
-
Inclusion Complexation: Cyclodextrins are host molecules with a hydrophobic core and a hydrophilic exterior.[6] They can encapsulate poorly soluble guest molecules, like 5-Chloro-triazolo[1,5-a]pyridin-2-amine, forming an inclusion complex with greatly enhanced aqueous solubility.[5][11][15][16] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[10][11] The hydrophobic core of these micelles can solubilize poorly soluble compounds. Common pharmaceutical surfactants include Tween® 80 and Solutol® HS-15.[10]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15][17] Techniques include micronization and the creation of nanosuspensions.[6][10][18]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can prevent it from crystallizing, locking it in a higher-energy amorphous state.[12] Amorphous forms are generally more soluble than their crystalline counterparts.[5][19]
References
- 1. 175965-64-7|5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-chloro[1,2,4]triazolo[1,5-a]pyridine | 175965-64-7 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Reaction Monitoring for 5-Chloro-triazolo[1,5-a]pyridin-2-amine by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving "5-Chloro-triazolo[1,5-a]pyridin-2-amine" using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my reaction to form 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For nitrogen-containing heterocyclic compounds like triazolopyridines, a common initial system is a mixture of hexanes and ethyl acetate.[1] Given the amine functionality, the product is expected to be quite polar. Therefore, starting with a higher proportion of ethyl acetate is advisable. A 1:1 mixture of Hexane:Ethyl Acetate is a very common starting point for a new reaction.[2] If the spots do not move sufficiently from the baseline, the polarity of the eluent should be increased.
Q2: My spots are streaking or tailing on the TLC plate. What can I do to fix this?
Streaking is a common issue when working with basic compounds like amines on acidic silica gel plates.[3] This is often due to strong interactions between the basic analyte and the acidic stationary phase. To mitigate this, you can add a small amount of a basic modifier to your mobile phase.
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Solution: Add 0.5-2% triethylamine (Et₃N) to your eluent mixture.[4] For very polar compounds, a solution of 1-10% ammonia in methanol, used as a component in a dichloromethane mobile phase, can also be effective.[4]
Streaking can also be caused by applying a too-concentrated sample to the plate.[5][6] Ensure your sample is sufficiently diluted in an appropriate solvent before spotting.
Q3: My spots are not moving from the baseline (Rf value is too low). What should I do?
If your spots remain on the baseline, the mobile phase is not polar enough to move the compound up the plate.[4]
-
Solution: Increase the polarity of your solvent system. You can do this by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). If you are already using a high concentration of ethyl acetate, you can switch to a more polar solvent system, such as dichloromethane and methanol.[2]
Q4: My product and starting material have very similar Rf values. How can I improve separation?
Poor separation between the starting material and the product can make it difficult to monitor the reaction's progress.
-
Solution: Try changing the solvent system. Different solvent combinations can alter the selectivity of the separation. Experiment with different solvent mixtures, such as dichloromethane/methanol or toluene/diethyl ether. Sometimes, even small changes in the solvent ratio can significantly improve resolution. You can also try a "cospot," where you spot the starting material and the reaction mixture in the same lane. If the spots resolve into two distinct spots, your reaction is proceeding. If they appear as a single elongated spot, they are not well-separated.[7]
Q5: How can I visualize the spots on the TLC plate? My compound is colorless.
5-Chloro-triazolo[1,5-a]pyridin-2-amine, being an aromatic and conjugated system, is expected to be UV-active.
-
Primary Method: Use a UV lamp with a wavelength of 254 nm.[1] The spots should appear as dark areas on the fluorescent green background of the TLC plate.
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Secondary Methods: If UV visualization is not effective, or for additional confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[2] Stains like potassium permanganate can also be effective for visualizing compounds with oxidizable functional groups.
Troubleshooting Guide
This section addresses common problems encountered during the TLC monitoring of reactions involving 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | 1. Sample is too concentrated.[8] 2. The compound is basic and interacting strongly with the acidic silica gel.[3] | 1. Dilute the sample before spotting. 2. Add 0.5-2% triethylamine or a few drops of ammonia to the mobile phase.[3][4] |
| Spots Remain at Baseline (Low Rf) | The mobile phase is not polar enough.[4] | 1. Increase the proportion of the polar solvent in your mixture (e.g., more ethyl acetate in hexane/ethyl acetate). 2. Switch to a more polar solvent system (e.g., dichloromethane/methanol). |
| Spots Run at Solvent Front (High Rf) | The mobile phase is too polar.[4] | 1. Decrease the proportion of the polar solvent in your mixture (e.g., less ethyl acetate in hexane/ethyl acetate). 2. Switch to a less polar solvent system. |
| Poor Separation of Spots | The chosen solvent system does not provide adequate selectivity.[7] | 1. Try different solvent systems with varying polarities and compositions. 2. Perform a "cospot" to confirm if separation is occurring.[7] |
| No Spots are Visible | 1. The sample is too dilute.[5] 2. The compound is not UV-active. 3. The solvent level in the chamber was above the spotting line.[8] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Use a chemical stain for visualization (e.g., iodine chamber, potassium permanganate). 3. Ensure the solvent level is below the baseline where the sample is spotted. |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber or filter paper.[5] 2. The bottom of the TLC plate is not level in the chamber. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is resting flat on the bottom of the chamber. |
Experimental Protocol: TLC Monitoring
This protocol provides a detailed methodology for monitoring the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
1. Materials:
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TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate)
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Modifier (e.g., Triethylamine)
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Reaction mixture
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Starting material reference sample
-
UV lamp (254 nm)
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. If streaking is anticipated, add the basic modifier (e.g., for 10 mL of eluent, add 0.1-0.2 mL of triethylamine). Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dip a clean capillary tube into a dilute solution of your starting material and touch it briefly to the first mark on the baseline.
-
Lane 2 (Reaction Mixture): Dip a new capillary tube into your reaction mixture and spot it on the second mark.
-
Lane 3 (Co-spot): Spot the starting material and the reaction mixture at the same point on the third mark. This will help to differentiate the product from the starting material if their Rf values are close.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Replace the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during development.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
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Expected Results: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the more polar product (5-Chloro-triazolo[1,5-a]pyridin-2-amine) will appear at a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The following table provides suggested solvent systems and expected approximate Rf values. Note that actual Rf values can vary based on specific laboratory conditions.
| Compound | Suggested Solvent System | Expected Approx. Rf | Notes |
| Typical Starting Material (e.g., a substituted 2-aminopyridine) | 7:3 Hexane:Ethyl Acetate | 0.5 - 0.7 | Less polar than the product. |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine (Product) | 1:1 Hexane:Ethyl Acetate + 1% Et₃N | 0.2 - 0.4 | More polar due to the triazole ring system. The amine group necessitates a basic modifier to prevent streaking. |
| Highly Polar Byproduct | 9:1 Dichloromethane:Methanol + 1% Et₃N | 0.1 - 0.3 | For separating very polar compounds that do not move in less polar systems. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. Given the limited direct literature on the catalytic applications of this specific compound, this guide focuses on the more common challenge: its chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 5-Chloro-triazolo[1,5-a]pyridin-2-amine?
A common and effective method for the synthesis of thetriazolo[1,5-a]pyridine core is through the cyclization of a substituted 2-aminopyridine with a cyanogen halide or a similar reagent. For the target molecule, a plausible route involves the reaction of 2-amino-6-chloropyridine with cyanogen bromide (BrCN). This is followed by an intramolecular cyclization to form the triazole ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors. Incomplete reaction of the starting materials is a common issue. Additionally, the purity of the starting 2-amino-6-chloropyridine is crucial, as impurities can interfere with the cyclization step. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of side products. Finally, inefficient purification can lead to loss of the desired product.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a frequent challenge. One common side product is the corresponding urea, formed by the reaction of the aminopyridine with any water present. Dimerization or polymerization of the starting material or intermediates can also occur, especially at elevated temperatures. Incomplete cyclization may also result in the presence of intermediate species in the final reaction mixture.
Q4: What is the best method for purifying the final product?
Column chromatography is typically the most effective method for purifying 5-Chloro-triazolo[1,5-a]pyridin-2-amine. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is a good starting point. The optimal solvent system may need to be determined empirically based on TLC analysis. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective final purification step to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive starting materials | Verify the purity and identity of 2-amino-6-chloropyridine and cyanogen bromide using appropriate analytical techniques (e.g., NMR, IR, melting point). |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cyclization reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions. | |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cyanogen bromide. | |
| Formation of a Major, Unidentifiable Side Product | Incorrect stoichiometry | Carefully check the molar ratios of the reactants. An excess of either the aminopyridine or the cyanogen bromide can lead to the formation of undesired side products. |
| Reaction time is too long or too short | Monitor the reaction progress using TLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvents | During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Purified Product is Unstable | Residual acid or base from the reaction or work-up | Ensure the product is thoroughly washed and neutralized during the work-up. Consider a final wash with a dilute bicarbonate solution followed by water. |
| Light or air sensitivity | Store the purified product under an inert atmosphere and protected from light, especially if long-term storage is required. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: A logical flowchart for troubleshooting common synthesis problems.
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Technical Support Center: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and related compounds. The information is compiled from published literature on the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the[1][2][3]triazolo[1,5-a]pyridine core?
A1: A prevalent method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of a 2-aminopyridine derivative. One common approach is the reaction of a 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. For instance, N-(pyridin-2-yl)formamidoximes can be cyclized under mild conditions.[4] Another strategy involves the copper-catalyzed reaction of 2-aminopyridines with nitriles.[4][5] More recently, catalyst-free, microwave-assisted methods have been developed, such as the reaction between enaminonitriles and benzohydrazides.[6]
Q2: What is a likely precursor for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
A2: A logical precursor for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is 2-amino-5-chloropyridine.[1][2][3] This starting material can be synthesized from 2-aminopyridine through chlorination.[1][3][7]
Q3: How do solvents generally affect the synthesis of[1][2][3]triazolo[1,5-a]pyridines?
A3: Solvent choice can significantly impact the yield of[1][2][3]triazolo[1,5-a]pyridines. In a study on a related microwave-assisted synthesis, polar aprotic solvents like DMF and DMSO, as well as protic solvents like ethanol and methanol, were found to be less effective, with some resulting in no reaction product. Non-polar aromatic solvents such as toluene, xylene, and chlorobenzene, along with pyridine, provided good yields.[6] Dry toluene, in particular, was identified as an optimal solvent in that specific study.[6]
Q4: Are there any catalyst-free methods available for the synthesis of[1][2][3]triazolo[1,5-a]pyridines?
A4: Yes, catalyst-free and additive-free methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines under microwave conditions have been established.[6] These methods are promoted as being more environmentally friendly.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inappropriate Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and equilibrium. | Solvent Screening: If possible, screen a range of solvents with varying polarities. Based on analogous reactions, consider starting with non-polar, high-boiling solvents like toluene, xylene, or chlorobenzene.[6] Ensure the solvent is dry, as moisture can interfere with the reaction. |
| Reaction Temperature is Too Low: The cyclization reaction may have a significant activation energy barrier. | Increase Temperature: If using conventional heating, consider increasing the reaction temperature. Microwave irradiation can also be an effective method for rapidly reaching the required temperature and reducing reaction times.[6] | |
| Poor Quality Starting Materials: Impurities in the starting materials, such as the 2-amino-5-chloropyridine precursor, can lead to side reactions or inhibit the desired transformation. | Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography. | |
| Formation of Multiple Byproducts | Side Reactions: The reactants may be undergoing alternative reaction pathways, such as dimerization or decomposition at high temperatures. | Optimize Reaction Conditions: Try lowering the reaction temperature or reducing the reaction time. The order of reagent addition can also be critical in minimizing side reactions.[8] |
| Presence of Water or Other Nucleophiles: Contaminants can react with intermediates, leading to undesired products. | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.[6] Extend the reaction time if necessary. |
| Reversible Reaction: The cyclization may be a reversible process. | Remove Byproducts: If a small molecule like water is eliminated during the reaction, its removal (e.g., using a Dean-Stark apparatus with a solvent like toluene) can drive the equilibrium towards the product. |
Data on Solvent Effects
The following table summarizes the solvent effects on the yield of a structurally related[1][2][3]triazolo[1,5-a]pyridine synthesized via a microwave-assisted, catalyst-free reaction between an enaminonitrile and a benzohydrazide. While not specific to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, this data provides valuable insight into solvent selection for this class of compounds.
| Solvent | Yield (%) | Reference |
| Toluene | 83 | [6] |
| Dry Toluene | 86 | [6] |
| Dry Toluene with 3Å MS | 89 | [6] |
| THF | No Reaction | [6] |
| DMSO | No Reaction | [6] |
| EtOH | No Reaction | [6] |
| MeOH | No Reaction | [6] |
| DMF | Lower Yield | [6] |
| ACN | Lower Yield | [6] |
| Pyridine | 76 | [6] |
| Xylene | 69 | [6] |
| Chlorobenzene | 79 | [6] |
| TBME | 69 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of[1][2][3]triazolo[1,5-a]pyridines based on a microwave-assisted, catalyst-free method. These should be adapted and optimized for the specific synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
General Procedure for Microwave-Assisted Synthesis
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In an oven-dried microwave vial, add the 2-amino-5-chloropyridine derivative (1.0 equivalent) and the appropriate cyclizing agent (e.g., a derivative that can form the triazole ring, 2.0 equivalents).
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Evacuate the vial and backfill with an inert gas (e.g., nitrogen) three times.
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Add dry toluene (or another suitable high-boiling, non-polar solvent) to the vial.
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Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture to the optimized temperature (e.g., 140 °C) and hold for the required time, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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The crude product can be purified directly by silica gel column chromatography.[6]
General Procedure for Synthesis under Reflux Conditions
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-amino-5-chloropyridine derivative (1.0 equivalent), the cyclizing agent (2.0 equivalents), and optionally, 3Å molecular sieves.
-
Evacuate the flask and backfill with an inert gas.
-
Add dry toluene (or another suitable solvent).
-
Heat the mixture to reflux (e.g., 120 °C) and maintain for the required duration, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product from the reaction mixture using silica gel column chromatography.[6]
Visualizations
Caption: General experimental workflow for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
Technical Support Center: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Our aim is to help you navigate potential challenges and avoid common side reactions to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
A1: The most prevalent method involves a two-step synthesis. The first step is the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This intermediate is then cyclized with cyanogen bromide to form the desired 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Q2: I am observing a significant amount of a di-chloro impurity in my 2-amino-5-chloropyridine precursor. What is it and how can I avoid it?
A2: The di-chloro impurity is likely 2-amino-3,5-dichloropyridine, which results from over-chlorination of the 2-aminopyridine starting material. To minimize its formation, it is crucial to control the stoichiometry of the chlorinating agent and the reaction conditions. Using a strong acidic medium can enhance the selectivity for mono-chlorination.
Q3: My final product shows two spots on the TLC, even after purification. What could the second spot be?
A3: A common impurity in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the isomeric[1][2][3]triazolo[4,3-a]pyridine. This can arise from a competing cyclization pathway or through a Dimroth rearrangement of the desired product, particularly under certain pH and temperature conditions.
Q4: What purification methods are recommended for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For more challenging separations, especially to remove isomeric impurities, column chromatography on silica gel is often effective.
Q5: Can I use microwave-assisted synthesis for this reaction?
A5: Yes, microwave-assisted synthesis has been shown to be a viable method for the preparation of[1][2][3]triazolo[1,5-a]pyridines.[1] It can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of side products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-amino-5-chloropyridine (Precursor) | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Increase reaction time or temperature as appropriate. |
| Formation of 2-amino-3,5-dichloropyridine. | - Carefully control the stoichiometry of the chlorinating agent (e.g., 1.0-1.1 equivalents). - Perform the reaction in a strongly acidic medium to increase selectivity. | |
| Low Yield of Final Product | Inefficient cyclization. | - Optimize reaction temperature; consider microwave irradiation to improve efficiency.[1] - Ensure the cyanogen bromide is of high purity and handled under anhydrous conditions. |
| Dimroth rearrangement to the inactive[1][2][3]triazolo[4,3-a]pyridine isomer. | - Control the pH of the reaction mixture; neutral to slightly basic conditions are generally preferred for the desired isomer. - Avoid prolonged heating at high temperatures. | |
| Product Contamination with Isomeric Impurity | Formation of the[1][2][3]triazolo[4,3-a]pyridine isomer. | - Adjust reaction conditions (pH, temperature, solvent) to favor the formation of the desired [1,5-a] isomer. - Employ careful purification by column chromatography, potentially using a gradient elution system. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After reaction completion, concentrate the solvent under reduced pressure. - Precipitate the product by adding a non-polar co-solvent (e.g., hexanes, diethyl ether). |
| Oily product that does not solidify. | - Attempt to triturate the oil with a non-polar solvent. - Use seed crystals to induce crystallization. - Purify via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloropyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1 equivalent) in a suitable strong acid (e.g., concentrated sulfuric acid or a mixture of acetic acid and hydrochloric acid) with cooling in an ice bath.
-
Chlorination: Slowly add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas in a controlled manner, 1.05 equivalents) to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-chloropyridine.
| Parameter | Typical Value |
| Temperature | 0-10 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
| Purity | >95% (after recrystallization) |
Protocol 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or isopropanol).
-
Cyclization: Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture. The reaction is often exothermic and may require cooling.
-
pH Adjustment: Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a base (e.g., sodium bicarbonate solution).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent or purify by column chromatography on silica gel.
| Parameter | Typical Value |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
| Purity | >98% (after purification) |
Visual Guides
Synthetic Pathway
Caption: Synthetic route to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Potential Side Reactions
Caption: Common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing triazolo[1,5-a]pyridines?
A1: Common synthetic strategies for the triazolo[1,5-a]pyridine scaffold include:
-
Cyclization of 2-hydrazinopyridines: This is a traditional method that often involves the dehydration of an acylated 2-hydrazinopyridine using reagents like phosphorus oxychloride or refluxing in acidic conditions.[1]
-
Oxidative N-N bond formation: This approach utilizes N-(pyridin-2-yl)benzimidamides and an oxidizing agent to form the triazole ring.[2]
-
Microwave-assisted synthesis: Modern methods often employ microwave irradiation to accelerate the reaction between enaminonitriles and benzohydrazides, offering a catalyst-free and environmentally friendlier option.[2]
-
Modified Mitsunobu reaction: This method allows for the synthesis of triazolopyridines from acylated 2-hydrazinopyridines under mild conditions.[1][3]
Q2: What are the main challenges when scaling up the synthesis of triazolopyridine derivatives?
A2: Scaling up the synthesis of triazolopyridines can present several challenges, including:
-
Reaction control: Exothermic reactions can be difficult to manage in large reactors, potentially leading to side reactions and impurities.
-
Reagent addition: The rate and method of reagent addition can significantly impact the reaction outcome and impurity profile on a larger scale.
-
Purification: Crystallization and isolation of the final product in high purity can be challenging at scale, with potential issues like polymorphism and solvent inclusion.
-
Safety: Some synthetic routes may involve potentially hazardous reagents or intermediates that require careful handling and control measures in a larger-scale setting.[4]
-
Sustainability: The use of large volumes of solvents and the generation of waste are significant concerns in industrial-scale synthesis.[2][5]
Q3: Are there greener alternatives for the synthesis of triazolopyridines?
A3: Yes, there is a growing focus on developing more sustainable synthetic methods. Microwave-assisted synthesis, for example, can significantly reduce reaction times and the need for large quantities of solvents.[2][5] Catalyst-free and additive-free methods are also being explored to minimize waste and environmental impact.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. For microwave-assisted synthesis, ensure even heating. |
| Degradation of starting materials or product | Ensure reagents are of high purity and the reaction is performed under an inert atmosphere if sensitive to air or moisture. | |
| Suboptimal reaction conditions | Re-evaluate the solvent, temperature, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial for optimization. | |
| High Impurity Levels | Side reactions due to poor temperature control | On a larger scale, ensure efficient heat dissipation. Consider a slower rate of addition for exothermic steps. |
| Presence of starting materials in the final product | Optimize the stoichiometry of the reactants. If one starting material is difficult to remove, consider using a slight excess of the other. | |
| Formation of regioisomers or other byproducts | Re-evaluate the reaction mechanism and conditions. Different synthetic routes may offer better selectivity. For example, a modified Mitsunobu reaction can provide milder conditions.[1][3] | |
| Difficulty with Crystallization/Isolation | Poor crystal formation | Experiment with different solvent systems for crystallization. A slow cooling rate can promote the formation of larger, purer crystals.[6] |
| Oiling out of the product | Use a seed crystal to induce crystallization. Ensure the solution is not supersaturated to a point where oiling out is favorable. | |
| Product is too soluble in the reaction solvent | Consider an anti-solvent addition to precipitate the product. Ensure the chosen anti-solvent does not introduce new impurities. | |
| Inconsistent Results Between Batches | Variability in raw material quality | Qualify all raw materials before use. Develop analytical methods to assess the purity of starting materials. |
| Poor process control | Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles. | |
| Human error | Implement detailed standard operating procedures (SOPs) and provide thorough training for all personnel. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Triazolo[1,5-a]pyridine Derivative
This protocol is adapted from a general method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines and should be optimized for the specific synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.[2]
Materials:
-
Appropriate enaminonitrile precursor
-
Appropriate benzohydrazide precursor
-
Dry toluene
Procedure:
-
To a microwave-safe reaction vessel, add the enaminonitrile (1.0 equiv.) and the benzohydrazide (2.0 equiv.).
-
Add dry toluene (e.g., 1.5 mL for a 0.2 mmol scale).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and hold for the predetermined reaction time (monitor by TLC/LC-MS for optimization).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Melt Crystallization
This protocol provides a general framework for purification based on melt crystallization techniques, which can be effective for crystalline organic compounds.[6]
Procedure:
-
Melt the crude 5-Chloro-triazolo[1,5-a]pyridin-2-amine in a suitable vessel.
-
Slowly cool the melt at a controlled rate (e.g., 0.05-0.1 °C/min) to induce crystallization.
-
Once a significant crystalline mass has formed, hold the temperature constant for a period to allow for crystal growth.
-
Slowly heat the crystalline mass at a controlled rate (e.g., 0.05-0.1 °C/min) in a "sweating" step to melt and remove impurities from the crystal surfaces.
-
The remaining purified solid can then be re-melted and the process repeated if higher purity is required, or the purified solid can be collected.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Scale-Up Consideration Pathway
Caption: Key considerations when moving from lab-scale to industrial-scale synthesis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Analytical Validation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for the quantification of 5-Chloro-triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of publicly accessible, direct analytical validation studies for this specific compound, this document leverages performance data from structurally related aromatic amines and triazolopyridine derivatives. The information herein is intended to guide researchers in selecting and developing appropriate analytical methods for their specific research needs.
Introduction to Analytical Techniques
The selection of an analytical method for quantifying a specific compound is a critical step in drug development and research. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are three of the most prevalent and powerful techniques for the analysis of aromatic amines and related heterocyclic compounds. Each method offers a unique combination of sensitivity, selectivity, and throughput. This guide will focus on a comparative overview of HPLC and GC-MS based on available data for analogous compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for compounds with diverse polarities.
Performance Data
The following table summarizes typical performance characteristics for the analysis of aromatic amines and related compounds using HPLC, providing an expected baseline for the validation of a method for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
| Validation Parameter | Typical Performance for Aromatic Amines/Related Compounds |
| Linearity (R²) | >0.99[1] |
| Accuracy (% Recovery) | 89 - 104.98%[1][2] |
| Precision (%RSD) | < 5%[1] |
| Limit of Detection (LOD) | 0.01 - 0.04 µg/mL[2][3][4] |
| Limit of Quantification (LOQ) | 0.025 - 0.14 µg/mL[2][3][4] |
Experimental Protocol: HPLC Method
This protocol is a representative example for the analysis of aromatic amines and can be adapted for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
2. Mobile Phase:
-
A mixture of a buffered aqueous phase and an organic solvent. For example, a mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol (35:65, v/v) can be used.[4] An alternative could be 20 mM Ammonium acetate (pH adjusted to 4.5) and methanol.[2]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 247 nm.[2]
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5-5 µg/mL).[4]
-
Prepare sample solutions by dissolving the material to be tested in the same solvent as the standards to achieve a concentration within the calibration range.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample at different concentration levels. Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.
Performance Data
The following table outlines typical performance characteristics for the analysis of aromatic amines using GC-MS.
| Validation Parameter | Typical Performance for Aromatic Amines |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 87 - 95%[5] |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | µg/L range[1] |
| Limit of Quantification (LOQ) | 0.001 - 0.008 µg/m³ (air sample)[5] |
Experimental Protocol: GC-MS Method
This protocol provides a general procedure for the analysis of aromatic amines, which may require optimization for 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column, such as a Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[6]
2. Derivatization (if necessary):
-
Aromatic amines are often derivatized to enhance their volatility and thermal stability. A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[5] The procedure involves dissolving the sample in a suitable solvent, adding the derivatizing agent, and heating to complete the reaction.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Start at 40 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C and hold for 1 minute.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.[6]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 200 °C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
5. Standard and Sample Preparation:
-
Prepare a stock solution of the derivatized reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions and subject them to the same derivatization procedure as the standards.
6. Validation Parameters:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
Conclusion
This guide provides a comparative overview of analytical methodologies applicable to the validation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, based on data from structurally similar compounds. Both HPLC and GC-MS are powerful techniques that can be successfully employed for the analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity applications, LC-MS/MS should also be considered. The provided protocols and performance data serve as a valuable starting point for the development and validation of a robust analytical method for this compound.
References
Purity Analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of significant interest. We present supporting experimental data and protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The purity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is typically determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
| Analytical Technique | Purity Determination | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Common Observations |
| Reverse-Phase HPLC (RP-HPLC) | >98%[1][2][3] | LOD: ~0.01%, LOQ: ~0.05% | High resolution, quantitative accuracy, and reproducibility. | Most cited method for purity of triazolopyridine derivatives, often achieving >95% purity.[4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | impurity identification | High sensitivity (ng/g range)[6][7][8] | Provides molecular weight information of impurities, aiding in their identification. | Used for confirmation and to detect impurities not resolved by UV detection in HPLC.[7] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | ~0.1% (for detectable impurities) | Confirms the chemical structure of the main component and helps identify major impurities. | Routinely used for characterization of triazolopyridine derivatives.[4][5][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | High sensitivity | Suitable for identifying volatile or semi-volatile impurities. | Requires derivatization for non-volatile compounds, which can add complexity.[7][10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the purity analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is a standard method for assessing the purity of triazolopyridine derivatives.[4][11]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.
¹H NMR for Structural Confirmation
This protocol is used to confirm the identity and structure of the synthesized compound.[4][5][9]
-
Instrumentation: Bruker DRX-400 (400 MHz) spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Procedure: Acquire the ¹H NMR spectrum at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is employed to identify and characterize impurities.[6][7][8]
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Identify the molecular ion peak of the main compound and any co-eluting or minor peaks corresponding to potential impurities.
-
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and potential biological context, the following diagrams are provided.
Caption: Workflow for the purity analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
While the direct signaling pathway for 5-Chloro-triazolo[1,5-a]pyridin-2-amine is not extensively documented, compounds with the triazolopyrimidine scaffold are known to interact with various biological targets, including protein kinases.[12][13][14] The following diagram illustrates a generic kinase inhibition pathway.
References
- 1. 175965-64-7 Cas No. | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 2. additivesfeed.com [additivesfeed.com]
- 3. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and Other Triazolopyridine Derivatives in Kinase Inhibition and Antimicrobial Applications
For Immediate Release
In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 5-Chloro-triazolo[1,5-a]pyridin-2-amine against other notable triazolopyridine and triazolopyrimidine derivatives, with a focus on their performance as kinase inhibitors and antimicrobial agents. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their ongoing research.
Overview of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. The presence of a chlorine atom at the 5-position and an amine group at the 2-position are key structural features that influence its biological activity. Notably, this compound has been identified as a potent inhibitor of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Performance as a Kinase Inhibitor: A Comparative Study
Experimental data has demonstrated the efficacy of 5-Chloro-triazolo[1,5-a]pyridin-2-amine as a PI3K inhibitor. A key patent discloses its inhibitory activity against the p110α isoform of PI3K with an IC50 value of 0.166 µM. To contextualize this performance, a comparison with other triazolopyridine and triazolopyrimidine derivatives targeting PI3K and the structurally related Janus Kinase 2 (JAK2) is presented below.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine | PI3K (p110α) | 0.166 | Patent WO2009068482A1 |
| CZC24758 (a 7-substituted triazolopyridine) | PI3Kγ | Potent | Bioorg Med Chem Lett. 2012, 22(14), 4613-8[1] |
| CEP-33779 (a 1,2,4-triazolo[1,5-a]pyridine derivative) | JAK2 | Potent | J Med Chem. 2012, 55(11), 5243-54[2] |
| FD274 (a 7-azaindazole derivative) | PI3Kα | 0.00065 | Eur J Med Chem. 2023, 258, 115543[3][4] |
| FD274 (a 7-azaindazole derivative) | mTOR | 0.00203 | Eur J Med Chem. 2023, 258, 115543[3][4] |
Note: "Potent" indicates significant inhibitory activity was reported, though a specific IC50 value was not provided in the abstract.
This data highlights that while 5-Chloro-triazolo[1,5-a]pyridin-2-amine shows significant potency against PI3Kα, other derivatives from related scaffolds, such as the 7-azaindazole derivative FD274, exhibit even greater potency against multiple PI3K isoforms and the related mTOR kinase. The triazolopyridine scaffold is also a viable starting point for developing inhibitors of other kinase families, as evidenced by the potent JAK2 inhibitor CEP-33779.
Signaling Pathway of PI3K
The PI3K signaling pathway is a critical regulator of numerous cellular processes. Its dysregulation is frequently implicated in cancer and inflammatory diseases. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified PI3K signaling pathway.
Antimicrobial Potential of Triazolopyridines
| Compound Class | Activity | Reference |
| Triazolothienopyrimidines | Antibacterial activity comparable to ampicillin against various Gram-positive and Gram-negative bacteria. | Arch Pharm (Weinheim) 2008, 341(9), 567-73 |
| N-(triazolopyridinyl) phenothiazines | Significant antibacterial and antifungal activities. | Arkivoc 2005, (13), 21-28[5] |
| 5-(triazolothiadiazolyl)benzene-1,2,3-triol derivatives | Antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity. | Acta Scientific Pharmaceutical Sciences 2020, 4(6), 28-31[6] |
These findings suggest that the 5-chloro-triazolopyridine scaffold warrants further investigation as a potential source of novel antimicrobial agents.
Experimental Protocols
General PI3K Kinase Assay (HTRF Format)
This protocol provides a general workflow for determining the in vitro inhibitory activity of a compound against a PI3-Kinase, similar to the assay used to characterize 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
Caption: General workflow for a PI3K HTRF assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, including kinase buffer, PI3K enzyme, PIP2 substrate, ATP solution, and serial dilutions of the test compound in DMSO.
-
Compound Addition: Add the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the PI3K enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
-
Final Incubation: Incubate for an additional period at room temperature, protected from light, to allow the detection signal to develop.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The resulting data is used to calculate the percent inhibition at each compound concentration and subsequently determine the IC50 value.
General JAK2 Kinase Assay (Luminescent Format)
This protocol outlines a general procedure for assessing the inhibitory effect of compounds on JAK2 kinase activity.
Detailed Steps:
-
Reagent Preparation: Thaw and prepare all necessary reagents, including the JAK2 enzyme, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the JAK2 enzyme.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 45 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Signal Development: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of JAK2 inhibition for each compound concentration and determine the IC50 value.
General Antimicrobial Susceptibility Test (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Detailed Steps:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
5-Chloro-triazolo[1,5-a]pyridin-2-amine demonstrates notable potential as a PI3K inhibitor, positioning it as a valuable scaffold for the development of targeted therapies in oncology and inflammatory diseases. Comparative analysis reveals that while it is a potent inhibitor, further chemical modifications on the triazolopyridine core could lead to enhanced potency and selectivity, as seen with other derivatives. Furthermore, the broader class of triazolopyridines exhibits promising antimicrobial activity, suggesting a dual therapeutic potential for this chemical family. The experimental protocols provided herein offer a foundational framework for researchers to further explore and characterize the biological activities of these and other novel compounds.
References
- 1. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
Comparative Bioactivity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and Analogs: A Guide for Researchers
The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. These activities include potential as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. The substitution pattern on this core structure significantly influences the biological activity, making comparative analysis of analogs a crucial step in drug discovery.
Insights from Triazolo[1,5-a]pyrimidine Analogs as Anticancer Agents
A key study on the synthesis and structure-activity relationship (SAR) of[1][2][3]triazolo[1,5-a]pyrimidines as anticancer agents provides valuable insights. The study utilized a 5-chloro-substituted triazolopyrimidine as a starting material for the synthesis of a library of compounds. These compounds were evaluated for their ability to inhibit the growth of various cancer cell lines.
Quantitative Bioactivity Data
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected triazolo[1,5-a]pyrimidine analogs. The parent compound for these analogs was synthesized from a 5-chloro derivative, highlighting the importance of this substituent in generating a diverse library of compounds for biological screening.
| Compound ID | R Group at C5 | Target Cell Line | IC50 (µM) |
| Analog 1 | O(CH₂)₃N(CH₃)₂ | HT-29 (Colon) | 0.045 |
| NCI/ADR-RES (Ovarian) | 0.052 | ||
| MDA-MB-435 (Melanoma) | 0.038 | ||
| Analog 2 | O(CH₂)₃-morpholino | HT-29 (Colon) | 0.027 |
| NCI/ADR-RES (Ovarian) | 0.033 | ||
| MDA-MB-435 (Melanoma) | 0.024 | ||
| Analog 3 | S(CH₂)₃N(CH₃)₂ | HT-29 (Colon) | 0.120 |
| NCI/ADR-RES (Ovarian) | 0.150 | ||
| MDA-MB-435 (Melanoma) | 0.110 | ||
| Analog 4 | NH(CH₂)₃N(CH₃)₂ | HT-29 (Colon) | >10 |
| NCI/ADR-RES (Ovarian) | >10 | ||
| MDA-MB-435 (Melanoma) | >10 |
Data extracted from a study on[1][2][3]triazolo[1,5-a]pyrimidine derivatives as anticancer agents.
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols
Synthesis of Triazolo[1,5-a]pyrimidine Analogs
The synthesis of the evaluated triazolo[1,5-a]pyrimidine analogs involved the initial formation of a 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine intermediate.[1][2] Subsequent nucleophilic substitution at the 5-position with various alcohols, thiols, and amines yielded the final compounds.[1][2]
General Procedure:
-
Starting Material: 5,7-dichloro-6-(2,6-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Amination: Reaction with an appropriate amine to introduce the 7-amino group.
-
Nucleophilic Substitution: The resulting 5-chloro derivative is then treated with a nucleophile (e.g., an alcohol, thiol, or another amine) to displace the chlorine atom at the C5 position. The reaction is typically carried out in a suitable solvent and may require a base.
-
Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.
In Vitro Antiproliferative Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, NCI/ADR-RES, MDA-MB-435) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing Experimental Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the synthetic workflow and a potential mechanism of action for this class of compounds.
Caption: Synthetic workflow for the generation of triazolopyrimidine analogs.
Caption: Proposed mechanism of action involving tubulin polymerization.
Structure-Activity Relationship (SAR) Insights
The study on triazolopyrimidine analogs revealed several key SAR trends:
-
Substitution at the 5-position is critical for activity. The nature of the substituent significantly impacts the antiproliferative potency.
-
Oxygen- and sulfur-linked side chains at the 5-position generally lead to higher potency compared to nitrogen-linked side chains.[1][2]
-
The length and nature of the side chain are important. For instance, a three-carbon linker with a terminal dimethylamino or morpholino group showed excellent activity.
These findings suggest that for the analogous 5-Chloro-triazolo[1,5-a]pyridin-2-amine, modifications at the 5-position by displacing the chloro group with various nucleophiles could be a promising strategy to develop potent bioactive compounds. The 2-amino group could also be a handle for further derivatization to explore its impact on activity and selectivity.
Conclusion
While direct experimental data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine remains elusive, the comparative analysis of its close structural analogs from the triazolo[1,5-a]pyrimidine series provides a strong foundation for future research. The potent anticancer activity observed in these analogs underscores the potential of the 5-chloro-substituted triazolo-fused pyridine/pyrimidine scaffold as a template for the design of novel therapeutic agents. Further synthesis and biological evaluation of derivatives of 5-Chloro-triazolo[1,5-a]pyridin-2-amine are warranted to fully elucidate its bioactivity profile and therapeutic potential.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The[1][2]triazolo[1,5-a]pyridine and the bioisosteric[1][2]triazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities. These core structures, analogous to the parent compound 5-Chloro-triazolo[1,5-a]pyridin-2-amine, have been extensively derivatized to explore their therapeutic potential across various disease areas, including oncology, inflammatory disorders, and infectious diseases. This guide provides a comparative analysis of the performance of these structural analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
I. Comparative Biological Activities of Structural Analogs
The versatility of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine core is evident in the diverse range of biological targets modulated by their analogs. The following tables summarize the in vitro activities of representative compounds from various studies, showcasing their potential as kinase inhibitors, antiproliferative agents, and enzyme inhibitors.
Table 1: Kinase Inhibitory Activity of Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine Analogs
| Compound ID | Scaffold | Target Kinase(s) | IC50 (µM) | Reference |
| 12b | Triazolo[1,5-a]pyrimidine | EGFR | 2.19 | |
| VEGFR2 | 2.95 | |||
| TrKA | 3.49 | |||
| CDK2 | 9.31 | |||
| J-4 | Triazolo[1,5-a]pyridine | JAK1/2 | Potent (IC50 not specified) | [2] |
| J-6 | Triazolo[1,5-a]pyridine | JAK1/2 | Potent (IC50 not specified) | [2] |
| CEP-33779 | Triazolo[1,5-a]pyridine | JAK2 | Potent and selective | [3] |
| C26 | Triazolo[1,5-a]pyrimidine | LSD1 | 1.72 | [4] |
| E35 | Triazolo[1,5-a]pyrimidine | SKP2 | Not specified | [5] |
Table 2: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Analogs Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| 12c | NCI cancer cell lines | Various | 3.51 (mean GI50) | |
| H12 | MGC-803 | Gastric Cancer | 9.47 | [6] |
| HCT-116 | Colon Cancer | 9.58 | [6] | |
| MCF-7 | Breast Cancer | 13.1 | [6] |
Table 3: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs
| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 15j | Triazolo[1,5-a]pyridine | α-Glucosidase | 6.60 ± 0.09 | [7] |
| 15c | Triazolo[1,5-a]pyridine | α-Glucosidase | 9.69 ± 0.09 | [7] |
| 15u | Triazolo[1,5-a]pyridine | α-Glucosidase | 14.78 ± 0.22 | [7] |
| Acarbose (Ref.) | - | α-Glucosidase | 750.00 ± 0.56 | [7] |
II. Key Signaling Pathways
The therapeutic effects of these analogs are often mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 6. atcc.org [atcc.org]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
A Comparative Guide to "5-Chloro-triazolo[1,5-a]pyridin-2-amine" Reference Standards for Researchers
For scientists and professionals in drug development, the quality and reliability of reference standards are paramount. This guide provides a comparative analysis of commercially available "5-Chloro-triazolo[1,5-a]pyridin-2-amine" (CAS No. 175965-64-7) reference standards, offering a summary of key quality attributes, recommended analytical methodologies, and a workflow for selecting the most suitable standard for your research needs.
Product Comparison
Sourcing a high-purity, well-characterized reference standard is a critical first step in any research endeavor. Below is a comparison of "5-Chloro-triazolo[1,5-a]pyridin-2-amine" reference standards from various suppliers based on publicly available data. Researchers are encouraged to request a certificate of analysis (CoA) for the specific lot they intend to purchase for complete and up-to-date information.
| Supplier | Purity Specification | Available Documentation |
| BLDpharm | Information not specified; documentation such as NMR, HPLC, LC-MS, UPLC available.[1] | NMR, HPLC, LC-MS, UPLC |
| CymitQuimica | 98%[2] | Not specified |
| Fluorochem (via CymitQuimica) | 98%[2] | Not specified |
| Reagentia | Not specified | Not specified |
| Chinese Supplier (unnamed) | 98% or 95%+[3][4] | Not specified |
Note: This table is based on information available on supplier websites and may not reflect the full range of products or the most current data. Direct contact with suppliers is recommended for detailed specifications and lot-specific CoAs.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined analytical methods. The following are standard protocols for the quality assessment of "5-Chloro-triazolo[1,5-a]pyridin-2-amine" reference standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is essential for quantifying the purity of the reference standard and identifying any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength between 254 nm and 280 nm is a common starting point).
-
Sample Preparation: Dissolve a precisely weighed amount of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve a small amount of the reference standard (typically 5-10 mg) in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The observed chemical shifts, splitting patterns, and integration values should be consistent with the known structure of "5-Chloro-triazolo[1,5-a]pyridin-2-amine".
Stability Testing Protocol
Establishing the stability of a reference standard is crucial for ensuring its integrity over time. A typical stability study protocol involves:
-
Storage Conditions: Store aliquots of the reference standard under various conditions, including long-term (e.g., 2-8 °C), intermediate (e.g., 25 °C/60% RH), and accelerated (e.g., 40 °C/75% RH).[1] It is also recommended to protect the standard from light.[5]
-
Testing Intervals: Test the standard at initial, 3, 6, 9, 12, 18, 24, and 36-month time points.[1]
-
Analytical Methods: Use a stability-indicating HPLC method (as described above) to monitor for any degradation products.
-
Acceptance Criteria: The purity of the reference standard should not fall below a pre-defined threshold (e.g., 98%). Any significant increase in impurities or change in physical appearance should be noted.
Visualizing the Selection Process
To aid researchers in the selection of an appropriate reference standard, the following diagrams illustrate a logical workflow and key considerations.
Caption: Workflow for Reference Standard Selection.
Caption: Key Quality Considerations for Reference Standards.
References
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [cymitquimica.com]
- 3. 5-chloro-[1,2,4]triazolo[1,5-a]pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. additivesfeed.com [additivesfeed.com]
- 5. 175965-64-7|this compound|BLD Pharm [bldpharm.com]
Characterization of 5-Chloro-triazolo[1,5-a]pyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for "5-Chloro-triazolo[1,5-a]pyridin-2-amine" and a closely related structural isomer, "8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine." Due to the limited public availability of experimental data for the 5-chloro isomer, this guide leverages available information on the 8-chloro isomer to provide a framework for characterization and comparison.
Product Comparison
A direct comparison of experimental data is hampered by the lack of publicly accessible spectra for 5-Chloro-triazolo[1,5-a]pyridin-2-amine. However, a comparative summary of key physical and spectral properties for both compounds is presented below. Data for the 8-chloro isomer is noted as being available from commercial suppliers.
| Property | 5-Chloro-triazolo[1,5-a]pyridin-2-amine | 8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 175965-64-7 | 1245644-68-1 |
| Molecular Formula | C₆H₅ClN₄ | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol | 168.58 g/mol |
| ¹H NMR | Data not publicly available | Spectra reported to be available[1] |
| ¹³C NMR | Data not publicly available | Spectra reported to be available[1] |
| Mass Spectrometry | Data not publicly available | Spectra reported to be available[1] |
| Infrared (IR) | Data not publicly available | Spectra reported to be available[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and comparison of chemical compounds. Below are generalized yet detailed protocols for key analytical techniques that would be employed to confirm the identity and purity of triazolopyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the triazolopyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the ionization technique.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable ion signal.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured monoisotopic mass with the calculated theoretical mass of the expected elemental formula (C₆H₆ClN₄⁺).
-
If high-resolution mass spectrometry (HRMS) is used, the measured mass should be within a few ppm of the theoretical mass, providing strong evidence for the elemental composition.
-
Analyze any observed fragment ions to gain further structural information.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of experiments and the general synthetic pathway for related compounds.
Caption: Workflow for synthesis and characterization of triazolopyridine derivatives.
Caption: Synthetic pathway for triazolopyridine derivatives.
References
- 1. 8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine(1245644-68-1) 1H NMR [m.chemicalbook.com]
- 2. 1245644-68-1|8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Profile of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic data alongside experimentally obtained data for structurally related analogs. This approach allows for a valuable comparative framework for researchers working with similar chemical scaffolds.
The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine, and compare it with the experimental data of two analogs: 8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and 5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. Detailed experimental protocols for acquiring such spectroscopic data are also provided, along with visualizations of the chemical structure and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for the target compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
| Compound | Proton (Position) | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine | H-6 | 7.20 - 7.40 | - |
| H-7 | 6.80 - 7.00 | - | |
| H-8 | 8.00 - 8.20 | - | |
| -NH₂ | 5.50 - 6.50 (broad) | - | |
| 8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine | - | - | [Data not explicitly found in search results] |
| 5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | H-6 | - | 6.13 (s) |
| -OCH₃ (C5) | - | 3.95 (s) | |
| -OCH₃ (C7) | - | 4.02 (s) | |
| -NH₂ | - | 6.34 (br s) |
Note: Predicted data is generated using computational models and should be considered as an estimation. The actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
| Compound | Carbon (Position) | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine | C-2 | 160 - 165 | - |
| C-3a | 145 - 150 | - | |
| C-5 | 125 - 130 | - | |
| C-6 | 110 - 115 | - | |
| C-7 | 130 - 135 | - | |
| C-8 | 115 - 120 | - | |
| 8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine | - | - | [Data not explicitly found in search results] |
| 5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | C-2 | - | 161.9 |
| C-3a | - | 151.0 | |
| C-5 | - | 157.8 | |
| C-6 | - | 87.6 | |
| C-7 | - | 163.4 | |
| -OCH₃ (C5) | - | 54.2 | |
| -OCH₃ (C7) | - | 55.9 |
Note: Predicted data is generated using computational models and should be considered as an estimation. The actual experimental values may vary.
Table 3: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Compound | Predicted Exact Mass (m/z) | Experimental [M+H]⁺ (m/z) |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine | 168.0203 (¹²C₅¹H₄³⁵ClN₄) | - |
| 170.0173 (¹²C₅¹H₄³⁷ClN₄) | ||
| 8-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine | 168.0203 (¹²C₅¹H₄³⁵ClN₄) | [Data not explicitly found in search results] |
| 170.0173 (¹²C₅¹H₄³⁷ClN₄) | ||
| 5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | 195.0756 | 196.0829 |
Note: The predicted mass for chloro-containing compounds shows the expected isotopic pattern for ³⁵Cl and ³⁷Cl with an approximate ratio of 3:1.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for heterocyclic compounds like 5-Chloro-triazolo[1,5-a]pyridin-2-amine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the coupling patterns.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
For direct infusion, the solution can be loaded into a syringe for introduction into the mass spectrometer.
-
For LC-MS, the sample is injected into a liquid chromatography system coupled to the mass spectrometer.
-
-
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds to observe the [M+H]⁺ ion.
-
Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent evaporation.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Compare the measured mass and isotopic pattern with the theoretical values calculated from the molecular formula to confirm the elemental composition.
-
-
Visualizations
The following diagrams illustrate the chemical structure of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and a general workflow for its spectroscopic characterization.
References
A Comparative Guide to the Synthetic Routes of 5-Chloro-triazolo[1,5-a]pyridin-2-amine
A Comparative Guide to the Synthetic Routes of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a crucial intermediate in pharmaceutical research.
This guide provides an objective comparison of two primary synthetic routes to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key building block in the development of novel therapeutics. The routes are evaluated based on reaction yield, purity, reaction time, and safety considerations, with supporting experimental data presented for ease of comparison. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in laboratory application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization of 2-Hydrazinyl-5-chloropyridine | Route 2: Oxidative Cyclization of a Pyridylguanidine |
| Starting Material | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine |
| Key Intermediate | 2-Hydrazinyl-5-chloropyridine | 1-(5-Chloropyridin-2-yl)guanidine |
| Primary Reagent | Cyanogen bromide | Copper (I) Bromide / Oxidant |
| Typical Yield | ~75% (over two steps) | Reported yields for similar reactions are generally good |
| Reaction Time | Several hours for each step | Varies, can be lengthy |
| Safety Concerns | Use of highly toxic cyanogen bromide | Use of a copper catalyst and oxidant |
| Scalability | Potential challenges due to the hazardous nature of cyanogen bromide | Generally scalable |
Route 1: Cyclization of 2-Hydrazinyl-5-chloropyridine with Cyanogen Bromide
This well-established route involves the initial conversion of the readily available 2-amino-5-chloropyridine to its corresponding hydrazine derivative, followed by cyclization with cyanogen bromide to form the desired triazole ring.
Experimental Protocol:
Step 1: Synthesis of 2-Hydrazinyl-5-chloropyridine
-
To a stirred solution of 2-amino-5-chloropyridine (1 equivalent) in concentrated hydrochloric acid at 0-5°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (4 equivalents) in concentrated hydrochloric acid at 0°C.
-
After the addition is complete, the reaction mixture is stirred for a further 2 hours at room temperature.
-
The mixture is then cooled in an ice bath, and the pH is adjusted to >10 with a concentrated sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-hydrazinyl-5-chloropyridine.
Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
To a solution of 2-hydrazinyl-5-chloropyridine (1 equivalent) and sodium acetate (2 equivalents) in methanol, a solution of cyanogen bromide (1.1 equivalents) in methanol is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Route 2: Oxidative Cyclization of a Pyridylguanidine Derivative
An alternative approach involves the formation of a guanidine intermediate from 2-amino-5-chloropyridine, followed by an oxidative cyclization to construct the triazole ring. This method avoids the use of highly toxic cyanogen bromide.
Experimental Protocol:
Step 1: Synthesis of 1-(5-Chloropyridin-2-yl)guanidine
-
A mixture of 2-amino-5-chloropyridine (1 equivalent) and cyanamide (1.5 equivalents) in a suitable solvent (e.g., toluene or isopropanol) is treated with a strong acid such as nitric acid or hydrochloric acid.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon cooling, the guanidine salt precipitates and can be collected by filtration, washed with a cold solvent, and dried.
Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
A mixture of 1-(5-chloropyridin-2-yl)guanidine (1 equivalent) and a catalytic amount of copper(I) bromide in a suitable solvent (e.g., DMF or DMSO) is heated under an atmosphere of air or oxygen.
-
The reaction is monitored for the formation of the product.
-
Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by column chromatography to afford the final compound.
Concluding Remarks
Both synthetic routes presented offer viable pathways to 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Route 1 is a more traditional and well-documented method, often providing good yields. However, the use of highly toxic cyanogen bromide is a significant drawback, particularly for large-scale synthesis, and requires stringent safety precautions.
Route 2 provides a potentially safer alternative by avoiding cyanogen bromide. While the yields and reaction conditions may require optimization for this specific substrate, the general methodology of oxidative cyclization of pyridylguanidines is a powerful tool in heterocyclic synthesis. The choice of route will ultimately depend on the specific needs of the researcher, considering factors such as scale, available resources, and safety infrastructure. Further investigation and optimization of Route 2 could lead to a more efficient and safer process for the synthesis of this important pharmaceutical intermediate.
A Comparative Guide to 5-Chloro-triazolo[1,5-a]pyridin-2-amine and Structurally Related Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic selection of versatile chemical building blocks. Heterocyclic compounds, in particular, form the core scaffolds of numerous approved drugs. Among these, the[1][2][]triazolo[1,5-a]pyridine moiety has garnered significant attention as a "privileged" structure due to its presence in a variety of biologically active molecules, including kinase inhibitors. This guide provides a comprehensive comparison of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, a key intermediate in the synthesis of selective JAK1 inhibitors like Filgotinib, with other structurally similar intermediates. The focus will be on their synthetic accessibility and performance in key cross-coupling reactions, supported by experimental data from the literature.
Introduction to Triazolopyridine Intermediates
The triazolopyridine scaffold is a fused bicyclic heterocycle that combines the structural features of both triazole and pyridine rings.[1] This unique combination imparts favorable physicochemical properties and allows for diverse functionalization, making it an attractive starting point for the development of new pharmaceuticals.[1] Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
5-Chloro-triazolo[1,5-a]pyridin-2-amine serves as a critical intermediate in the synthesis of potent and selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade in mediating the biological effects of numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[][4] Small molecule inhibitors targeting this pathway have emerged as effective therapeutics.[2][5]
This guide will compare 5-Chloro-triazolo[1,5-a]pyridin-2-amine with its bromo- and unsubstituted analogues, focusing on their synthesis and reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Synthesis of 5-Substituted-[1][2][3]triazolo[1,5-a]pyridin-2-amine Intermediates
The general synthetic route to 5-substituted-[1][2][]triazolo[1,5-a]pyridin-2-amines commences with the corresponding 2-amino-5-halopyridine. The synthesis involves a cyclization reaction to form the triazole ring.
General Synthetic Workflow
Caption: General workflow for the synthesis of 5-halo-[1][2][]triazolo[1,5-a]pyridin-2-amine and its subsequent use in Suzuki-Miyaura coupling.
Comparative Synthesis Data
The selection of the starting halogenated 2-aminopyridine can influence the overall yield and reaction conditions. Below is a comparison of typical yields for the synthesis of the key precursors.
| Precursor | Starting Material | Reagents | Typical Yield (%) | Reference |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | HCl, NaClO | ~72% | --INVALID-LINK-- |
| 2-Amino-5-chloropyridine | 5-Chloro-2-nitropyridine | Electrochemical hydrogenation | ~82-84% | [6] |
| 2-Amino-5-bromopyridine | 2-Aminopyridine | Br₂, NaBr, H₂SO₄ | ~80% | (General literature procedure) |
Note: Yields can vary depending on the specific reaction conditions and scale.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is extensively used in the pharmaceutical industry to couple heterocyclic intermediates with various partners. The nature of the halogen atom on the triazolopyridine ring can significantly impact the reactivity and efficiency of this coupling reaction. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl.
Comparative Performance of 5-Halo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Intermediates
| Intermediate | Coupling Partner | Catalyst System | Solvent | Typical Yield (%) | Reference |
| 7-Chloro-5-methyl-[1][2][]triazolo[1,5-a]pyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol | 70-85% | [7] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 78-88% | [Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities] |
| 2-Chloropyridines | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 70-90% | (General literature procedure) |
| 2-Bromopyridines | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME | 80-95% | (General literature procedure) |
Analysis:
-
Reactivity: As expected from the general trend of halide reactivity, bromo-substituted intermediates typically exhibit higher reactivity in Suzuki coupling reactions, often requiring milder reaction conditions and shorter reaction times compared to their chloro-analogues.
-
Yields: While both chloro- and bromo-derivatives can provide good to excellent yields, the bromo-compounds often give slightly higher yields under optimized conditions. However, with the advent of modern catalyst systems, including specialized ligands like SPhos, the coupling of less reactive chloro-heterocycles has become highly efficient, narrowing the performance gap.[8]
-
Cost and Availability: Chloro-substituted starting materials are often more cost-effective and readily available than their bromo-counterparts, which can be a significant factor in large-scale synthesis.
The choice between a chloro or bromo intermediate therefore represents a trade-off between reactivity and cost. For initial exploratory studies, the higher reactivity of the bromo-derivative might be advantageous. For process development and large-scale manufacturing, the cost-effectiveness of the chloro-intermediate, coupled with an optimized catalytic system, often makes it the more attractive option.
The JAK-STAT Signaling Pathway and Inhibition
The therapeutic rationale for using triazolopyridine-based inhibitors lies in their ability to modulate the Janus kinase (JAK) family of tyrosine kinases, which are central components of the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by triazolopyridine-based JAK inhibitors.
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[4] Triazolopyridine-based inhibitors, synthesized from intermediates like 5-Chloro-triazolo[1,5-a]pyridin-2-amine, act by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting the downstream signaling cascade.[2]
Experimental Protocols
The following are generalized experimental protocols based on procedures reported in the literature for the synthesis of the precursor and a subsequent Suzuki-Miyaura coupling.
Synthesis of 2-Amino-5-chloropyridine
Materials: 2-Aminopyridine, Hydrochloric Acid (concentrated), Sodium Hypochlorite solution.
Procedure:
-
2-Aminopyridine is dissolved in concentrated hydrochloric acid at a controlled temperature (e.g., 10°C).
-
A solution of sodium hypochlorite is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is stirred for a specified period at a controlled temperature (e.g., 2 hours at 10°C, then 4 hours at 25°C).
-
The pH of the reaction mixture is adjusted to neutral or slightly basic with a suitable base (e.g., NaOH solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over a drying agent (e.g., anhydrous Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2-amino-5-chloropyridine. The crude product can be further purified by recrystallization or column chromatography.
(This protocol is a general representation based on similar procedures and should be adapted and optimized for specific laboratory conditions.)
General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivative
Materials: 5-Halo-[1][2][]triazolo[1,5-a]pyridin-2-amine derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., 1,4-Dioxane/water or Toluene/Ethanol).
Procedure:
-
To a reaction vessel, add the 5-halo-[1][2][]triazolo[1,5-a]pyridin-2-amine derivative, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Degassed solvent is added to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
(This is a general protocol and the specific catalyst, base, solvent, and temperature should be optimized for each specific substrate combination.)
Conclusion
5-Chloro-triazolo[1,5-a]pyridin-2-amine is a valuable and versatile intermediate in the synthesis of pharmaceutically important compounds, particularly JAK inhibitors. While its bromo-analogue may offer higher reactivity in Suzuki-Miyaura coupling reactions, the cost-effectiveness and ready availability of the chloro-derivative, combined with the use of modern, highly efficient catalyst systems, make it an excellent choice for drug development programs. The selection between these and other similar intermediates will ultimately depend on a careful consideration of factors including cost, scale, and the specific synthetic route being employed. The continued development of novel synthetic methodologies will further enhance the utility of these important heterocyclic building blocks in the ongoing quest for new and improved medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide for the Biological Target Validation of 5-Chloro-triazolo[1,5-a]pyridin-2-amine and Alternative Compounds against Trypanosoma cruzi Sterol 14α-Demethylase (CYP51)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological target of 5-Chloro-triazolo[1,5-a]pyridin-2-amine, focusing on the sterol 14α-demethylase (CYP51) of Trypanosoma cruzi, the causative agent of Chagas disease. While direct experimental data for 5-Chloro-triazolo[1,5-a]pyridin-2-amine against this target is not currently available, this document compiles relevant data for known inhibitors and related compound classes to facilitate target validation and drug development efforts. The triazolopyrimidine and triazolopyridine scaffolds have been associated with a range of biological activities, including anti-trypanosomal effects.
Introduction to the Biological Target: Trypanosoma cruzi Sterol 14α-Demethylase (CYP51)
Sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a crucial enzyme in the sterol biosynthesis pathway of T. cruzi.[1][2] This pathway is essential for the parasite's membrane integrity and function, as it produces vital sterols like ergosterol.[3] Unlike their mammalian hosts, who can utilize dietary cholesterol, T. cruzi is dependent on its own sterol synthesis, making CYP51 an attractive and validated drug target.[1] Inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic methylated sterol precursors and ultimately parasite death.[1] Azole antifungal drugs, which also target CYP51, have shown significant activity against T. cruzi.[1][2]
Comparative Analysis of CYP51 Inhibitors
The following table summarizes the in vitro inhibitory activity of several known azole-based inhibitors against recombinant T. cruzi CYP51. This data provides a benchmark for evaluating the potential efficacy of novel compounds like 5-Chloro-triazolo[1,5-a]pyridin-2-amine.
| Compound | Chemical Class | IC50 (µM) against T. cruzi CYP51 | Reference Compound |
| 5-Chloro-triazolo[1,5-a]pyridin-2-amine | Triazolopyridine | Data Not Available | |
| Ketoconazole | Imidazole | 0.014 | Yes |
| Itraconazole | Triazole | 0.029 | Yes |
| Posaconazole | Triazole | 0.048 | Yes |
| Miconazole | Imidazole | 0.057 | Yes |
| Fluconazole | Triazole | 0.88 | Yes |
Note: The IC50 values are based on a fluorescence-based in vitro assay using recombinant T. cruzi CYP51. The inhibitory activity of 5-Chloro-triazolo[1,5-a]pyridin-2-amine against this target has not been experimentally determined.
Signaling Pathway: Trypanosoma cruzi Sterol Biosynthesis
The diagram below illustrates the sterol biosynthesis pathway in Trypanosoma cruzi, highlighting the critical role of CYP51. Inhibition of this enzyme disrupts the conversion of eburicol to 4,4-dimethyl-fecosterol, a key step in the production of essential sterols.
Experimental Protocols
This protocol is adapted from a high-throughput screening assay to determine the IC50 values of test compounds against recombinant T. cruzi CYP51.[4][5]
Materials:
-
Recombinant T. cruzi CYP51
-
Cytochrome P450 reductase (CPR)
-
BOMCC (benzyloxymethyl-cyanocoumarin) substrate
-
NADPH
-
50 mM Potassium phosphate buffer (pH 7.4)
-
Test compounds (including 5-Chloro-triazolo[1,5-a]pyridin-2-amine) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing T. cruzi CYP51 (e.g., 37 pmoles/mL) and BOMCC (e.g., 100 µM) in 50 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add various concentrations of the test compounds to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 1% v/v). Include a no-inhibitor control and a reference inhibitor control (e.g., ketoconazole).
-
Pre-incubation: Add the reaction mixture to the wells containing the test compounds and pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 µg/mL.
-
Fluorescence Measurement: Immediately measure the fluorescence (excitation/emission wavelengths suitable for the product, cyanohydroxycoumarin) kinetically over a period of 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for the validation of a potential drug target.
Conclusion
The validation of T. cruzi CYP51 as a biological target for 5-Chloro-triazolo[1,5-a]pyridin-2-amine requires direct experimental evidence. The provided comparative data for known CYP51 inhibitors and the detailed experimental protocol offer a framework for conducting such validation studies. Given the demonstrated anti-trypanosomal potential of the broader triazolopyrimidine and triazolopyridine classes of compounds, investigating the specific interaction of 5-Chloro-triazolo[1,5-a]pyridin-2-amine with CYP51 is a logical and promising step in the development of novel therapeutics for Chagas disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brain‐Penetrant Triazolopyrimidine and Phenylpyrimidine Microtubule Stabilizers as Potential Leads to Treat Human African Trypanosomiasis | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: STRUCTURAL BASIS FOR PATHOGEN SELECTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic Routes to Filgotinib: An In-Depth Analysis of Key Intermediates
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the synthesis of Filgotinib, a selective JAK1 inhibitor. This document provides a comparative analysis of various synthetic pathways, with a focus on the efficacy of different key intermediates, including 5-Chloro-triazolo[1,5-a]pyridin-2-amine. Detailed experimental data, protocols, and visual pathway representations are presented to aid in the selection of the most efficient and scalable synthetic strategy.
Filgotinib, a prominent Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent for autoimmune diseases. The efficiency of its chemical synthesis is a critical factor for its accessibility and further development. This guide delves into a comparative analysis of different synthetic routes to Filgotinib, providing quantitative data and detailed methodologies to inform researchers and drug development professionals.
Executive Summary of Synthetic Routes
Several synthetic pathways to Filgotinib have been developed, each with distinct advantages and challenges. The primary routes involve the construction of the core triazolo[1,5-a]pyridine scaffold followed by coupling with the side chains. This guide focuses on three prominent routes distinguished by their starting materials and key intermediates:
-
Route A: The 2-Amino-6-bromopyridine Pathway. This widely utilized route employs a Suzuki coupling reaction to introduce the phenylthiomorpholine moiety.
-
Route B: The 2-Aminopyridine Pathway. A variation that also builds the triazolopyridine core and subsequently attaches the side chain.
-
Route C: The Suzuki-Coupling-Free Pathway. An alternative approach designed to circumvent the use of palladium catalysts.
The efficacy of these routes is compared based on reaction yields, purity of intermediates, and overall process efficiency. While specific data on the use of 5-Chloro-triazolo[1,5-a]pyridin-2-amine is not extensively published in comparative studies, its potential as a reactive intermediate in a Suzuki-type coupling, analogous to its bromo counterpart, is considered. The choice of the halogen (chlorine vs. bromine) can influence reactivity and cost, a factor that warrants consideration in process optimization.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the different synthetic routes to Filgotinib.
| Route | Key Intermediate | Key Reaction Step | Reported Yield | Reference |
| A | N-(5-p-tolyl-[1][2][3]triazolo[1,5,a]pyridin-2-yl)cyclopropanecarboxamide | Bromination | 62.74% | [4] |
| A | 6-para-tolylpyridine-2-amine hydrochloride | Desulfurization | 95.88% | [4] |
| A | N-(5-p-tolyl-[1][2][3]triazolo[1,5,a]pyridin-2-yl)cyclopropanecarboxamide | Amidation | 75.21% | [4] |
| B | Heterocycle 142 (pyridyl aminotriazole subunit) | Cyclization & Acylation | 79% (overall from 2-amino-pyridine) | [2] |
| C | Thiourea derivative | Condensation | 81.58% | [4] |
| Final Step (General) | Filgotinib | Amidation | 91.2% | [1] |
| Final Step (Alternative) | Filgotinib | Condensation | 51.28% | [4] |
Detailed Experimental Protocols
Route A: Synthesis via 2-Amino-6-bromopyridine (Illustrative Protocol based on Patent Literature)
Step 1: Synthesis of 6-para-tolylpyridine-2-amine hydrochloride To a mixture of 4-(methylthio)-6-p-tolylpyridin-2-amine (10.0 g, 0.0374 mol) and 10% Pd/C (1.0 g) in THF (60.0 ml) at 0°C, triethylsilane (13.04 g, 0.112 mol) is added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3 hours. After filtration through Celite, the solvent is distilled off to yield an oily residue, which is then treated with methanolic hydrochloric acid to afford 6-para-tolylpyridine-2-amine hydrochloride with a reported yield of 95.88%[4].
Step 2: Synthesis of N-(5-p-tolyl-[1][2][3]triazolo[1,5,a]pyridin-2-yl)cyclopropane carboxamide To a solution of 5-p-tolyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (10.0 g, 0.044 mol) in MDC (100 mL) at 25°C, DIPEA (38.24 mL, 0.22 mol) is added and stirred for 30 minutes. Cyclopropanecarbonyl chloride (13.98 g, 0.133 mol) is then added, and the mixture is stirred for 1 hour. The solvent is evaporated, and the residue is treated with methanolic ammonia solution to hydrolyze any bis-acylated product. The final product is obtained after workup with a reported yield of 75.21%[4].
Step 3: Bromination of the Intermediate To a solution of N-(5-p-tolyl-[1][2][3]triazolo[1,5,a]pyridin-2-yl)cyclopropane carboxamide (10.0 g, 0.034 mol) in monochlorobenzene (300 mL), N-bromosuccinimide (6.08 g, 0.034 mol) and AIBN (0.558 g, 0.0034 mol) are added. The mixture is heated at 70°C for 4 hours. After quenching with water and extraction with ethyl acetate, the product is isolated with a reported yield of 62.74%[4].
Step 4: Final Condensation to Filgotinib The brominated intermediate is reacted with thiomorpholine 1,1-dioxide to yield Filgotinib. A similar final condensation step is reported to have a yield of 51.28%[4].
Route B: Synthesis via 2-Aminopyridine (General Protocol)
This route begins with the condensation of 2-amino-pyridine with ethoxycarbonyl isothiocyanate to form a thiourea derivative. This intermediate undergoes cyclization with hydroxylamine hydrochloride to form the pyridyl aminotriazole subunit. Subsequent acylation with cyclopropyl carbonyl chloride and Suzuki coupling with a boronic acid derivative, followed by further transformations, leads to Filgotinib. An overall yield of 79% for the formation of the key heterocyclic intermediate has been reported[2].
Final Amidation Step (High-Yield Protocol)
An intermediate containing the triazolo[1,5-a]pyridine core and the phenylthiomorpholine side chain is subjected to an amidation reaction with cyclopropanecarbonyl chloride. In a system consisting of N-methylmorpholine and 1,4-dioxane at 50°C for 4 hours, Filgotinib is obtained with a high yield of 91.2% after purification by silica gel column chromatography[1].
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations in each route.
Route A: 2-Amino-6-bromopyridine Pathway
Route B: 2-Aminopyridine Pathway
General Experimental Workflow
Conclusion and Future Perspectives
The synthesis of Filgotinib can be achieved through multiple effective routes. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the ease of purification. The route starting from 2-amino-6-bromopyridine is well-documented in patent literature, with specific yields provided for several steps. The alternative route starting from 2-aminopyridine also presents a viable option with a reported high overall yield for a key intermediate. The development of a Suzuki-coupling-free route demonstrates an ongoing effort to improve the process by avoiding expensive and potentially toxic heavy metal catalysts.
References
- 1. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 2. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 3. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Essential Safety and Handling Guide for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3][4] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3][4] Ensure gloves are changed regularly, recommended every 30 to 60 minutes.[5] | To prevent skin contact which can cause irritation.[1] Thicker gloves generally offer better protection.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][4] If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | To avoid inhalation which may cause respiratory irritation.[1][2] |
| Body Protection | Wear a closed-front lab coat and appropriate footwear.[5] | To protect against accidental spills and contamination. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and within a ten-second walk from the work area.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
The designated handling area should be clearly marked.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted within the fume hood.
4. Post-Handling:
Disposal Plan
Proper disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Final Disposal:
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1][3][7] If skin irritation persists, seek medical advice.[3][4][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[1][2][3][4][7] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material and place it in a suitable container for disposal.[2][6] Avoid generating dust.[2][4] Ventilate the area and wash the spill site after material pickup is complete. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
